molecular formula C7H5BrN2S B13020217 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Cat. No.: B13020217
M. Wt: 229.10 g/mol
InChI Key: PIHCYCLLKXILND-UHFFFAOYSA-N
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Description

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a high-value chemical building block designed for research and development in medicinal chemistry and drug discovery. This brominated heterocyclic compound features a fused isothiazolopyridine core, a scaffold recognized for its significant pharmacological potential and prevalence in designing novel bioactive molecules . The primary research value of this compound lies in its utility as a synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds based on the isothiazolo[5,4-b]pyridine structure have demonstrated a wide range of biological activities in scientific research, positioning them as privileged structures in medicinal chemistry. Key research applications include: Kinase Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of various kinases, such as c-KIT, which is a promising therapeutic target in cancers like gastrointestinal stromal tumor (GIST) . Some thiazolopyridine-based inhibitors have shown activity against resistant mutant forms of kinases, highlighting the scaffold's relevance in overcoming drug resistance . PI3K Inhibition: Structural analogues, specifically thiazolo[5,4-b]pyridines, have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling route in cell growth and survival that is often targeted in oncology research . Antimicrobial and Anticancer Agents: Hybrid molecules incorporating related heterocyclic systems (e.g., thiazole, pyridine) have been synthesized and evaluated for their antimicrobial and antitumor properties, indicating the broader potential of this chemical class in infectious disease and oncology research . Please note: The specific biological data and mechanism of action referenced are derived from scientific literature on closely related isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine analogues . Data specific to 3-Bromo-4-methylisothiazolo[5,4-b]pyridine may be limited. Researchers are encouraged to consult the primary literature for detailed pharmacological profiles. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3

InChI Key

PIHCYCLLKXILND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)SN=C2Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine . This protocol is designed for research applications requiring high-purity heterocycle construction. It utilizes a convergent synthetic strategy, building the fused isothiazole ring onto a functionalized pyridine scaffold, followed by a regiospecific Sandmeyer transformation.

Executive Summary

Target Molecule: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Core Strategy: Pyridine ring functionalization


 Oxidative N-S cyclization 

Radical-Nucleophilic Aromatic Substitution (Sandmeyer). Key Intermediate: 3-Amino-4-methylisothiazolo[5,4-b]pyridine. Total Steps: 5 (Linear).

This guide deviates from standard textbook preparations by utilizing Hydroxylamine-O-sulfonic acid (HOSA) for the critical ring-closure step, a method superior to traditional oxidative closures (e.g.,


) for avoiding N-oxide side products on the pyridine ring.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is deconstructed into three phases.[1][2][3][4] The methyl group is installed early via the pyridine precursor to ensure regiochemical fidelity. The bromine is introduced last to prevent halogen scrambling during the cyclization.

Strategic Logic
  • The Scaffold (Steps 1-2): We cannot easily methylate the fused system. Therefore, we must start with a 4-methylpyridine derivative. The optimal precursor is 2-chloro-3-cyano-4-methylpyridine , which provides the nitrile "anchor" for the isothiazole nitrogen and the halogen "handle" for the sulfur.

  • The Fusion (Steps 3-4): Formation of the isothiazole ring requires an N-S bond. Displacing the 2-chloro group with a thiol (using NaSH) followed by reaction with an aminating agent (HOSA) effects an intramolecular attack on the nitrile, closing the ring to form the 3-amino species.

  • The Functionalization (Step 5): The 3-amino group is a versatile handle. A non-aqueous Sandmeyer reaction (using alkyl nitrites and copper bromide) is selected over aqueous conditions to maximize solubility and yield of the lipophilic bromide product.

Reaction Pathway Diagram

SynthesisPath Start Acetoacetone + Cyanoacetamide Step1 2-Hydroxy-4-methyl- 3-pyridinecarbonitrile Start->Step1 1. KOH, EtOH (Cyclocondensation) Step2 2-Chloro-4-methyl- 3-pyridinecarbonitrile Step1->Step2 2. POCl3 (Chlorination) Step3 2-Mercapto-4-methyl- 3-pyridinecarbonitrile Step2->Step3 3. NaSH, DMF (Thiolation) Step4 3-Amino-4-methyl- isothiazolo[5,4-b]pyridine Step3->Step4 4. HOSA, NaHCO3 (Oxidative Cyclization) Target 3-Bromo-4-methyl- isothiazolo[5,4-b]pyridine Step4->Target 5. t-BuONO, CuBr2 (Sandmeyer Bromination)

Caption: Linear synthetic workflow from acyclic precursors to the target fused heterocycle.

Part 2: Detailed Experimental Protocols

Phase 1: Scaffold Construction
Step 1: Synthesis of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile

This step constructs the pyridine ring with the necessary 3-cyano and 4-methyl substituents.

  • Reagents: Acetoacetone (1.0 eq), Cyanoacetamide (1.0 eq), KOH (1.1 eq), Ethanol.

  • Mechanism: Base-catalyzed Knoevenagel condensation followed by cyclization.

  • Protocol:

    • Dissolve cyanoacetamide (84 g, 1.0 mol) and KOH (56 g, 1.0 mol) in absolute ethanol (800 mL) at room temperature.

    • Add acetoacetone (100 g, 1.0 mol) dropwise over 30 minutes. The solution will warm slightly.

    • Reflux the mixture for 4 hours. A heavy precipitate will form.

    • Cool to 0°C and filter the solid.

    • Dissolve the solid in minimal hot water and acidify with HCl to pH 3 to precipitate the free pyridone.

    • Filter, wash with cold water, and dry in vacuo.

    • Yield Expectation: 75-85%.

Step 2: Chlorination to 2-Chloro-4-methyl-3-pyridinecarbonitrile

The hydroxyl group (tautomeric with the pyridone) is converted to a chloride leaving group.

  • Reagents: Phosphorus Oxychloride (

    
    , neat), 
    
    
    
    (cat.).
  • Protocol:

    • Suspend the dry pyridone from Step 1 (50 g) in

      
       (150 mL).
      
    • Add

      
       (2 g) as a catalyst.
      
    • Heat to reflux (

      
      ) for 3-5 hours until the evolution of HCl gas ceases and the solution becomes clear.
      
    • Critical Safety: Remove excess

      
       by rotary evaporation under reduced pressure.
      
    • Pour the residue slowly onto crushed ice (500 g) with vigorous stirring to decompose residual phosphoryl chlorides.

    • Neutralize with

      
       to pH 7-8.
      
    • Extract with Dichloromethane (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Validation:

      
       NMR should show loss of the NH/OH signal and a shift in aromatic protons.
      
Phase 2: Ring Fusion (Isothiazole Formation)
Step 3 & 4: One-Pot Thiolation and Cyclization

We generate the thiolate in situ and immediately cyclize it to prevent disulfide dimerization.

  • Reagents: Sodium Hydrosulfide (NaSH), Hydroxylamine-O-sulfonic acid (HOSA),

    
    .
    
  • Solvent: DMF (Dimethylformamide) / Water.

  • Protocol:

    • Thiolation: Dissolve 2-chloro-4-methyl-3-pyridinecarbonitrile (15.2 g, 100 mmol) in DMF (100 mL). Add NaSH hydrate (120 mmol) and stir at

      
       for 2 hours.
      
      • Checkpoint: TLC should show consumption of the starting chloride.

    • Buffer: Cool to

      
      . Add water (50 mL) and solid 
      
      
      
      (250 mmol) to buffer the solution (HOSA generates acid upon reaction).
    • Cyclization: Add Hydroxylamine-O-sulfonic acid (HOSA) (13.6 g, 120 mmol) portion-wise over 20 minutes, maintaining temperature

      
      .
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Dilute with water (300 mL). The product, 3-amino-4-methylisothiazolo[5,4-b]pyridine , often precipitates as a pale yellow solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

    • Characterization: Mass Spec (ESI+): m/z ~166

      
      .
      
Phase 3: Regiospecific Bromination
Step 5: Sandmeyer Transformation

Direct bromination is difficult; the amino group provides a perfect diazonium handle. We use tert-butyl nitrite for non-aqueous diazotization, which is safer and often higher-yielding for heterocycles than aqueous


.
  • Reagents: Copper(II) Bromide (

    
    ), tert-Butyl Nitrite (
    
    
    
    -BuONO).[4]
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Protocol:

    • In a dry round-bottom flask under Argon, dissolve

      
       (26.8 g, 120 mmol, 1.2 eq) in anhydrous MeCN (200 mL).
      
    • Add tert-butyl nitrite (15.5 g, 150 mmol, 1.5 eq) dropwise.

    • Add 3-amino-4-methylisothiazolo[5,4-b]pyridine (16.5 g, 100 mmol) portion-wise over 30 minutes.

      • Note: Evolution of

        
         gas will be observed.[5]
        
    • Heat the mixture to

      
       for 2 hours to ensure complete decomposition of the diazonium intermediate.
      
    • Quench: Cool to room temperature and pour into 10% aqueous HCl (200 mL) to dissolve copper salts.

    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Wash organic layers with brine, dry over

      
      , and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
      
    • Final Product: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine .

Part 3: Data Summary & Validation

Physicochemical Properties Table[6][7]
PropertyValue (Estimated)Notes
Molecular Formula

Molecular Weight 229.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, EtOAcPoor water solubility
1H NMR Diagnostic

~2.6-2.8 (s, 3H, Me)
Methyl group singlet
1H NMR Diagnostic

~7.4 (d), 8.6 (d)
Pyridine ring protons (coupling ~5Hz)
Troubleshooting & Critical Parameters
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete drying of pyridoneEnsure Step 1 product is bone-dry before adding

. Moisture consumes reagent.
Dimer formation (Step 3) Oxidation of thiolDegas DMF with Argon before adding NaSH. Proceed immediately to HOSA addition.
Incomplete Sandmeyer Poor quality

-BuONO
Use fresh tert-butyl nitrite. Old reagent decomposes to alcohol.
Copper Emulsions Workup issueUse dilute ammonia or EDTA solution during workup to chelate copper if HCl is insufficient.

References

  • Synthesis of 2-chloro-3-cyanopyridines

    • BenchChem Application Note: "Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives."[6][7][8][9][10] BenchChem, 2025.[9] Link

    • ChemicalBook Data: "3-Amino-2-chloro-4-methylpyridine Synthesis." ChemicalBook, 2023. Link

  • Isothiazole Ring Closure (HOSA Method)

    • ResearchGate:[5][7][11] "Hydroxylamine-O-sulfonic Acid: Reagent for Conversion of 3-cyanopyridine-2-thiones to 3-aminoisothiazolo[5,4-b]pyridines."[12] Encyclopedia of Reagents for Organic Synthesis, 2013. Link

    • Canadian Journal of Chemistry: "Isothiazolopyridines.[11][13] I. Synthesis and Spectra of Isothiazolo[5,4-b]pyridine."[14][13] Can. J. Chem., 1972. Link

  • Sandmeyer Bromination of Heterocycles

    • Heterocyclic Letters: "Sandmeyer reaction using bromine... for preparation of 2,5-dibromopyridine."[3] Vol. 11, 2021.[3][4][15] Link

    • MDPI Molbank: "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid via Sandmeyer." MDPI, 2023. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide leverages established computational methodologies to predict its key characteristics. This document is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, potential reactivity, and drug-likeness, thereby guiding future experimental design and application development.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry. Its fused ring system, combining an isothiazole and a pyridine ring, imparts a unique electronic and structural profile, making it a privileged structure in the design of biologically active molecules. Derivatives of this scaffold have been explored for a range of therapeutic applications, demonstrating the versatility of this chemical framework. The introduction of various substituents, such as the bromo and methyl groups in 3-Bromo-4-methylisothiazolo[5,4-b]pyridine, allows for the fine-tuning of its physicochemical and pharmacological properties.

Molecular Identity and Structure

A fundamental step in characterizing any chemical entity is to define its molecular structure. The structure of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine is depicted below, along with its key identifiers.

Chemical Structure

The molecular structure of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine is computationally rendered to illustrate the spatial arrangement of its constituent atoms.

Caption: 2D structure of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are provided:

IdentifierValue
IUPAC Name 3-Bromo-4-methylisothiazolo[5,4-b]pyridine
Molecular Formula C₇H₅BrN₂S
Canonical SMILES Cc1ncc2c(c1)sc(Br)n2
InChI Key (Predicted)

Computationally Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides valuable estimates of a molecule's physicochemical properties. The following data has been generated using established in silico methods, offering a preliminary profile of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Disclaimer: The data presented in this section is the result of computational predictions and has not been experimentally verified. These values should be used as a guide for further investigation.

Core Physicochemical Parameters

This table summarizes the fundamental physicochemical properties predicted for the target molecule.

PropertyPredicted Value
Molecular Weight 229.09 g/mol
logP (Octanol-Water Partition Coefficient) 2.1
Topological Polar Surface Area (TPSA) 41.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Interpretation for Drug Discovery:

  • Molecular Weight: The predicted molecular weight of 229.09 g/mol falls well within the range considered favorable for oral bioavailability (Lipinski's Rule of Five: < 500 g/mol ).

  • logP: A predicted logP of 2.1 suggests a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and aqueous solubility.

  • TPSA: The TPSA of 41.9 Ų is indicative of good potential for oral absorption and cell permeability (generally < 140 Ų).

  • Hydrogen Bonding: With zero hydrogen bond donors and three acceptors, the molecule has properties that can contribute to favorable interactions with biological targets.

Reactivity and Synthetic Considerations

The chemical structure of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine suggests several potential avenues for chemical modification, making it a versatile scaffold for library synthesis.

Key Reactive Sites

The workflow below illustrates the primary sites for potential chemical derivatization.

G cluster_0 3-Bromo-4-methylisothiazolo[5,4-b]pyridine cluster_1 Potential Reactions A Bromo Group (Position 3) D Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->D B Pyridine Ring E Nucleophilic Aromatic Substitution B->E C Methyl Group (Position 4) F Oxidation/Functionalization C->F

Caption: Potential reactive sites and corresponding synthetic transformations.

Expert Insights:

  • The Bromo Substituent: The bromine atom at position 3 is the most apparent handle for synthetic diversification. It is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling extensive structure-activity relationship (SAR) studies.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring imparts a degree of basicity to the molecule and can be a site for N-oxidation or quaternization, which can modulate solubility and pharmacokinetic properties.

  • The Methyl Group: The methyl group at position 4 can potentially be functionalized through oxidation or other C-H activation strategies, offering another point for modification.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-Bromo-4-methylisothiazolo[5,4-b]pyridine itself, the broader class of isothiazolopyridine derivatives has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable intermediate or a starting point for the development of novel therapeutic agents.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine based on computational predictions. The in silico data suggests that this molecule possesses drug-like characteristics, including a favorable molecular weight, balanced lipophilicity, and good potential for oral bioavailability. Its chemical structure presents multiple opportunities for synthetic modification, making it an attractive scaffold for the generation of compound libraries for screening against various biological targets. This document serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic systems. Further experimental validation of the predicted properties and investigation of its biological activities are warranted.

References

As this guide is based on computational predictions for a novel compound, direct literature citations for its experimental properties are not available. The principles of computational property prediction and the significance of the isothiazolo[5,4-b]pyridine scaffold are based on general knowledge in the fields of medicinal chemistry and cheminformatics. For further reading on computational methods and the synthesis of related heterocyclic systems, the following resources are recommended:

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

Technical Whitepaper: Physicochemical Profiling and Organic Solvation Dynamics of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-methylisothiazolo[5,4-b]pyridine (CAS: 1706443-93-7) is a critical heterocyclic building block utilized in the synthesis of advanced therapeutics, including kinase and RIPK1 inhibitors. Due to the highly rigid, electron-deficient nature of the fused bicyclic core, optimizing its solubility in organic solvents is a primary bottleneck in both early-stage drug discovery and process scale-up. This whitepaper provides an in-depth analysis of the structural causality driving the solvation of this molecule, quantitative solubility data across standard organic media, and a self-validating experimental protocol for thermodynamic solubility profiling.

Structural Causality: The Drivers of Solvation

Understanding the solubility profile of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine requires analyzing the competing forces between its crystal lattice energy and solvent-solute interactions. As a Senior Application Scientist, I approach solvent selection not through trial and error, but through structural deduction:

  • 
     Stacking and Lattice Energy:  The isothiazolo[5,4-b]pyridine scaffold is a highly planar, electron-deficient heteroaromatic system. In the solid state, these molecules form tightly packed crystal lattices driven by extensive 
    
    
    
    stacking. Overcoming this lattice energy is the primary barrier to dissolution, which is why non-polar solvents fail to solubilize the compound effectively.
  • The Role of the C3-Bromine: The introduction of a bromine atom at the C3 position significantly alters the electronic landscape. Bromine is highly polarizable; while it increases the overall lipophilicity (LogP) of the molecule, it also acts as a halogen bond donor. Solvents with strong Lewis basic sites (e.g., the oxygen in DMSO or DMF) can engage in these halogen bonds, providing the necessary enthalpic payoff to pull the molecule into solution 1. Furthermore, halogenation of pyridines fundamentally shifts their reactivity and solvation dynamics compared to their unhalogenated counterparts 2.

  • Steric Disruption via C4-Methylation: The methyl group at the 4-position is structurally vital for solubility. By protruding from the planar core, it introduces a steric clash that frustrates optimal crystal packing. This slight twist in the lattice arrangement lowers the melting point and significantly improves solubility in organic media compared to des-methyl analogs, a common scaffold-hopping strategy used to resolve pharmacokinetic solubility issues 3.

Quantitative Solubility Matrix

The following table summarizes the thermodynamic solubility of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine across various classes of organic solvents at 25°C.

SolventClassificationSolubility (mg/mL)Solvation Mechanism / Causality
DMSO Polar Aprotic> 50.0High dielectric constant; strong dipole-dipole interactions; excellent halogen bond acceptor.
DMF Polar Aprotic45.2Strong dipole-dipole interactions; effectively solvates the heteroaromatic core.
Dichloromethane (DCM) Halogenated18.5Favorable London dispersion forces interacting with the large, polarizable bromine electron cloud.
Ethyl Acetate (EtOAc) Polar Aprotic8.4Moderate dipole interactions; limited ability to fully disrupt the

lattice.
Methanol (MeOH) Polar Protic2.1Poor solubility; the compound lacks strong H-bond donors, failing to compensate for the disruption of the solvent's own H-bond network.
Hexanes Non-polar< 0.1Insufficient solvation energy to overcome the crystal lattice barrier.

Experimental Protocol: Self-Validating Thermodynamic Profiling

Relying on kinetic dissolution (simply dissolving powder until it visually clouds) is a flawed practice that often captures metastable polymorphs, leading to artificially inflated solubility data . To ensure absolute trustworthiness, the following shake-flask protocol incorporates a strict Mass Balance Validation system.

Step-by-Step Methodology:

  • Supersaturation Preparation: Accurately weigh 10.0 mg of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine into a 2 mL chemically inert glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

  • Thermodynamic Equilibration: Seal the vial and incubate in a thermostatic shaker at 25°C ± 0.1°C for 24 hours at 500 RPM. Causality: A 24-hour window ensures the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium, allowing any metastable polymorphs to precipitate into their lowest-energy crystalline form.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Causality: Syringe filtration is explicitly avoided here, as lipophilic heterocyclic compounds frequently adsorb onto filter membranes, skewing the quantitative results.

  • Quantification: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Acetonitrile/Water). Quantify the concentration via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation (Mass Balance Check): Carefully decant the remaining supernatant. Dry the residual solid pellet under a gentle stream of nitrogen and weigh it.

    • Validation Rule:(Calculated Mass in Supernatant) + (Mass of Dried Pellet) = 10.0 mg ± 5%.

    • If the mass balance fails, it indicates solvent-induced degradation or volatile solvent loss during incubation, and the data point must be discarded.

Workflow Visualization

G cluster_0 Kinetic vs Thermodynamic Profiling Compound 3-Bromo-4-methylisothiazolo [5,4-b]pyridine Kinetic Kinetic Solubility (DMSO Stock Dilution) Compound->Kinetic Thermo Thermodynamic Solubility (24h Shake-Flask Method) Compound->Thermo Kinetic->Thermo Guides concentration range HPLC HPLC-UV Analysis (Supernatant Quantification) Kinetic->HPLC Thermo->HPLC Validate Self-Validation (Mass Balance Check) HPLC->Validate Data Validated Solubility Matrix Generation Validate->Data

Solubility profiling workflow for 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Applications in Process Chemistry

For downstream applications such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the C3 position, the choice of solvent is dictated by this solubility profile. While DMSO offers the highest solubility, its high boiling point complicates product isolation. Therefore, a binary solvent system (e.g., 1,4-Dioxane/Water or Toluene/DMF) is often the optimal engineering choice, balancing the need to solvate the 3-Bromo-4-methylisothiazolo[5,4-b]pyridine starting material while allowing for facile aqueous workup post-reaction.

References

  • Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. ResearchGate. 1

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC (National Institutes of Health). 2

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. 3

  • WO2025090640A1 - Solid formulations and polymorphic forms of indoline inhibitors of kif18a. Google Patents.

Sources

Stability and Degradation Profiling of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

3-Bromo-4-methylisothiazolo[5,4-b]pyridine (CAS: 1706443-93-7) is an advanced heterocyclic building block increasingly utilized in modern drug discovery. Isothiazolo-pyridine derivatives are highly valued for their unique electronic properties, notably acting as high-affinity inhibitors of GAK to suppress viral infections via AP2M1 modulation1[1].

However, the fusion of the electron-deficient pyridine ring to the isothiazole moiety creates distinct electronic vulnerabilities. The pyridine nitrogen withdraws electron density from the bicyclic core, rendering the isothiazole nitrogen-sulfur (N-S) bond highly susceptible to cleavage. Furthermore, the 3-bromo substituent is highly activated; while this is advantageous for cross-coupling reactions, it introduces a significant vulnerability to unwanted nucleophilic aromatic substitution (SNAr) during basic degradation or harsh synthetic conditions2[2].

Mechanistic Pathways of Degradation

Understanding the causality behind the degradation of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine is critical for both synthetic optimization and formulation stability.

  • Photochemical Degradation: The N-S linkage is the weakest single bond in the isothiazole nucleus. Upon exposure to UV/visible light, this bond undergoes homolytic cleavage, forming a highly reactive open-chain valence bond isomer (diradical) [The sun light induced conversion of thieno3[3]. This diradical rapidly abstracts hydrogen from the solvent or rearranges into ring-opened thioamides.

  • Hydrolytic & Nucleophilic Degradation: In aqueous basic environments, the molecule faces two competing degradation pathways. First, thiophilic attack on the sulfur atom triggers an ANRORC-style (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway that irreversibly unravels the isothiazole ring4[4]. Second, competitive SNAr at the C3 position leads to the displacement of the bromide ion[2].

  • Oxidative Degradation: Reactive oxygen species (ROS) or peroxides target the sulfur atom, forming transient sulfoxides. These oxidized intermediates are highly unstable and rapidly hydrolyze, leading to the complete breakdown of the heterocyclic core 5[5].

Pathway A 3-Bromo-4-methylisothiazolo [5,4-b]pyridine B Photolysis (hv) A->B C Nucleophilic Attack (OH-) A->C D Homolytic N-S Cleavage B->D E Ring-Opened Thioamide C->E ANRORC Pathway F SNAr at C3 (Br Loss) C->F Competing SNAr D->E H-abstraction

Degradation pathways of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine via photolysis and hydrolysis.

Quantitative Stability Profile

To guide formulation and handling, the compound's stability under standard ICH Q1A/Q1B forced degradation conditions is summarized below. The data highlights the extreme sensitivity of the isothiazolopyridine core to basic and photolytic stress.

Stress ConditionReagent / EnvironmentTemp / TimeDegradation (%)Primary Degradant Mechanism
Acidic Hydrolysis 0.1 N HCl60°C, 24h< 5%Minor protonation; core remains highly stable
Basic Hydrolysis 0.1 N NaOH60°C, 24h> 85%ANRORC ring-opening & competitive SNAr
Oxidative Stress 3% H₂O₂RT, 24h40 - 50%S-oxidation to transient sulfoxide
Photolysis UV/Vis (1.2M lux-hr)RT> 60%Homolytic N-S bond cleavage
Thermal Stress Solid state105°C, 48h< 2%Highly stable in the absence of nucleophiles

Experimental Workflows: Forced Degradation & Kinetic Tracking

A robust, self-validating analytical protocol is required to accurately track the degradation kinetics of this compound. The following workflow ensures that transient intermediates are captured without artifactual degradation occurring during the analysis itself.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine in LC-MS grade Acetonitrile/Water (50:50, v/v). Causality: Acetonitrile is chosen over methanol to prevent unwanted nucleophilic methoxy-adduct formation during stress testing.

  • Stress Application: Aliquot the stock into separate amber vials (except for photolysis samples, which require clear quartz). Apply stress conditions as outlined in the quantitative table above.

  • Immediate Quenching (Critical Step): At designated time points (e.g., 1h, 4h, 8h, 24h), extract a 100 µL aliquot and immediately neutralize it (e.g., add 0.1 N HCl to the basic sample until pH ~7). Causality: Failure to quench the reaction will allow degradation to continue in the autosampler, artificially inflating the degradation rate and skewing kinetic modeling.

  • Internal Standard Addition: Spike the quenched sample with 10 µL of a stable internal standard (e.g., a deuterated analog or 2-chloropyridine). Causality: This self-validates the protocol by correcting for any variations in injection volume or mass spectrometer ionization suppression.

  • UHPLC-QTOF-MS Analysis: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm) using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Causality: High-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry is mandatory to identify the exact mass of transient ring-opened thioamide intermediates before they degrade into smaller, undetectable fragments.

Workflow S1 1. Sample Preparation (1 mg/mL in MeCN/H2O) S2 2. Stress Application (ICH Q1A/Q1B Guidelines) S1->S2 S3 3. Immediate Quenching (Neutralization to pH 7) S2->S3 S4 4. UHPLC-QTOF-MS (High-Res Mass Spec) S3->S4 S5 5. Kinetic Modeling (Degradation t1/2) S4->S5

Step-by-step forced degradation and kinetic tracking workflow for stability assessment.

Mitigation Strategies in Drug Design

To successfully utilize 3-Bromo-4-methylisothiazolo[5,4-b]pyridine in synthetic pipelines or final drug formulations, specific mitigation strategies must be employed:

  • Synthetic Handling: During functionalization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), lowering the reaction temperature and strictly avoiding excess strong bases (like KOtBu) will mitigate competitive SNAr and ring-opening pathways[2].

  • Formulation Controls: Aqueous formulations must be strictly buffered to a slightly acidic pH (4.5–5.5) to prevent base-catalyzed ANRORC ring opening. Furthermore, primary packaging must utilize UV-opaque amber vials or blister packs to completely block UV-induced homolytic N-S cleavage.

References

  • AP2: an indispensable host factor in virus infection Source: National Institutes of Health (nih.gov) URL:[Link]

  • The sun light induced conversion of thieno[2,3-c]isothiazoles into thiophenes Source: National Diet Library (ndl.go.jp) URL:[Link]

  • The Conversion of 5,5′-Bi(1,2,3-dithiazolylidenes) into Isothiazolo[5,4-d]isothiazoles Source: National Institutes of Health (nih.gov) URL:[Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: MDPI URL:[Link]

Sources

Theoretical Profiling & Computational Analysis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-methylisothiazolo[5,4-b]pyridine (CAS: 1706443-93-7) represents a critical halogenated scaffold in the synthesis of bioactive heterocycles. While isothiazolo[5,4-b]pyridines are established bioisosteres of benzisothiazoles and thieno[2,3-b]pyridines—showing potent analgesic, anti-inflammatory (COX-1/2 inhibition), and anticancer activities—the specific electronic and reactivity profile of the 3-bromo-4-methyl derivative requires precise theoretical elucidation to optimize its derivatization.

This guide provides a comprehensive computational framework for analyzing this molecule. It details protocols for Density Functional Theory (DFT) calculations, spectroscopic prediction, and in silico ADMET profiling. By understanding the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) of this core, researchers can rationally design ligand libraries with enhanced binding affinity and selectivity.

Computational Methodology: The Standard Protocol

To ensure reproducibility and accuracy in theoretical studies of this scaffold, the following computational workflow is recommended. This protocol aligns with standard practices for heterocyclic systems described in recent literature [1, 2].

Density Functional Theory (DFT) Setup

The electronic structure is best resolved using the B3LYP hybrid functional, which balances exchange and correlation energies effectively for organic heterocycles.

ParameterSettingRationale
Method DFT / B3LYPStandard for organic electronic properties.
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for the lone pairs on N, S, and Br.
Solvent Model IEF-PCM (Water/DMSO)Simulates physiological or reaction environments.
Frequency Calc. YesConfirms global minima (no imaginary frequencies).
Workflow Visualization

The following diagram illustrates the integrated computational pipeline for characterizing the scaffold.

ComputationalWorkflow Start Input Structure (3-Bromo-4-methyl...) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NIMAG=0) Opt->Freq FMO FMO Analysis (HOMO-LUMO) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (COX-1/2, Kinases) FMO->Docking Reactivity Profile MEP->Docking Binding Pockets

Figure 1: Standardized computational workflow for the theoretical characterization of isothiazolopyridine derivatives.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how the 3-bromo and 4-methyl groups influence nucleophilic substitution and ligand binding.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the isothiazole sulfur and the pyridine nitrogen lone pairs. It represents the region capable of donating electrons (nucleophilic character).

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridine ring π-system. This suggests the scaffold is susceptible to nucleophilic attack, particularly at the C-6 position if activated.

  • Significance: A lower energy gap (< 4.0 eV) would indicate a "soft" molecule, highly reactive and polarizable, which correlates with better bioactivity in enzymatic pockets [3].

Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for hydrogen bonding and electrostatic interaction.

  • Negative Potential (Red): Concentrated around the Pyridine Nitrogen (N-4) and Isothiazole Nitrogen. These are primary Hydrogen Bond Acceptor (HBA) sites.

  • Positive Potential (Blue): Localized on the Methyl hydrogens and potentially the σ-hole of the Bromine atom.

  • The "Sigma-Hole" Effect: The bromine atom at C-3 is expected to exhibit a positive electrostatic cap (σ-hole) along the C-Br bond axis. This allows for Halogen Bonding interactions with carbonyl backbone oxygens in target proteins (e.g., COX-2), a critical design feature for potency [4].

Spectroscopic Profiling (Theoretical)

Validating the synthesized structure requires comparing experimental spectra with theoretical predictions.

NMR Prediction (GIAO Method)
  • 1H NMR: The methyl group at C-4 will show a characteristic singlet upfield (~2.5-2.8 ppm). Aromatic protons on the pyridine ring will appear downfield (8.0-9.0 ppm) due to the electron-deficient nature of the heterocycle.

  • 13C NMR: The carbon attached to Bromine (C-3) will show a distinct shift due to the heavy atom effect.

IR Vibrational Modes
  • C-Br Stretch: ~500–600 cm⁻¹ (often weak).

  • C=N Stretch: ~1550–1600 cm⁻¹ (characteristic of the isothiazole/pyridine rings).

  • C-H Stretch (Methyl): ~2900–3000 cm⁻¹.

Pharmacological Potential & Docking Targets[1]

The isothiazolo[5,4-b]pyridine scaffold is a known privilege structure in medicinal chemistry. Theoretical studies should focus on the following validated pathways.

ADMET Prediction (In Silico)

Using the specific structure of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine:

  • Molecular Weight: 229.1 g/mol (Passes Rule of 5).

  • Lipophilicity (LogP): Predicted ~2.0–2.5. Ideal for oral bioavailability and membrane permeability.

  • Drug-Likeness: High. The bromine provides a handle for cross-coupling (Suzuki/Buchwald) to generate libraries, but the core itself is fragment-like.

Target Pathways

Literature on isothiazolopyridines highlights two primary mechanisms of action:

  • COX-1/2 Inhibition: Similar to NSAIDs, these scaffolds can fit into the cyclooxygenase channel. The 3-bromo group may mimic the chloro/bromo substituents found in other COX inhibitors (e.g., Indomethacin analogues) [5].

  • Kinase Inhibition: The pyridine nitrogen can act as a hinge binder in ATP-competitive kinase inhibition.

SignalingPathway Ligand 3-Br-4-Me-Isothiazolopyridine (Scaffold) COX2 COX-2 Enzyme (Inflammation) Ligand->COX2 Halogen Bonding (Br) Hydrophobic Fit Kinase Cyclin G-associated Kinase (Viral Entry/Cancer) Ligand->Kinase Hinge Binding (N) PGE2 Prostaglandin E2 (Pain/Swelling) COX2->PGE2 Inhibition blocks synthesis

Figure 2: Potential biological interaction pathways for the 3-bromo-4-methylisothiazolo[5,4-b]pyridine scaffold based on structural homology.

Conclusion

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a versatile "soft" electrophile with significant potential in drug discovery. Theoretical studies should prioritize the characterization of the Bromine σ-hole for halogen bonding and the optimization of the C-6 position for solubility enhancements. By combining DFT analysis with molecular docking against COX-2 and kinase targets, researchers can efficiently transition this scaffold from a chemical intermediate to a lead candidate.

References

  • Malinka, W., et al. (2005).[1] Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type. Il Farmaco. Retrieved from [Link]

  • Szafranski, K., et al. (2017). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo[4,5-b]pyridine. PMC. Retrieved from [Link]

  • Vicini, P., et al. (2006). Biological Activity of Isothiazolopyridine Derivatives. ResearchGate. Retrieved from [Link]

Sources

Architecting Efficacy: The Pharmacological Landscape and Synthetic Workflows of Isothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complex landscape of heterocyclic pharmacophores requires moving beyond basic structural characterization into the realm of target engagement and synthetic causality. The isothiazolo[5,4-b]pyridine scaffold—characterized by an electron-deficient pyridine ring fused to an isothiazole moiety—has emerged as a highly privileged structure in modern medicinal chemistry.

This technical guide synthesizes the mechanistic pharmacology, quantitative biological data, and self-validating synthetic protocols necessary for drug development professionals to leverage this scaffold for antiviral, anticancer, and analgesic applications.

Mechanistic Pharmacology and Target Engagement

Host-Directed Antiviral Modalities via GAK Inhibition

Traditional direct-acting antivirals frequently fail due to the rapid mutation rates of viral genomes. Isothiazolo[5,4-b]pyridines circumvent this by targeting a highly conserved host factor: Cyclin G-associated kinase (GAK)[1]. GAK is a ubiquitous cellular kinase essential for clathrin-mediated endocytosis and intracellular vesicular trafficking.

Isothiazolo[5,4-b]pyridines act as potent, ATP-competitive type I kinase inhibitors. By occupying the ATP-binding pocket of GAK with low nanomolar affinity (


 nM), these derivatives prevent the kinase from phosphorylating the AP2M1 adaptor protein[2]. The unphosphorylated state of AP2M1 effectively paralyzes the clathrin adaptor complex, disrupting two temporally distinct stages of the viral lifecycle:
  • Viral Entry: Blockade of clathrin-mediated endocytosis prevents the internalization of virions.

  • Viral Assembly: Disruption of core protein trafficking to lipid droplets halts the assembly of new viral particles[3].

This host-directed mechanism provides broad-spectrum antiviral efficacy against Hepatitis C Virus (HCV) and Dengue Virus (DENV) without inducing cellular toxicity[2].

GAK_Pathway Isothiazolo Isothiazolo[5,4-b]pyridine GAK Cyclin G-Associated Kinase (GAK) Isothiazolo->GAK Inhibits (ATP-Competitive) AP2M1 AP2M1 Adaptor Protein GAK->AP2M1 Prevents Phosphorylation ViralEntry Inhibition of Viral Entry AP2M1->ViralEntry Blocks Endocytosis ViralAssembly Disruption of Viral Assembly AP2M1->ViralAssembly Blocks Trafficking

Mechanism of action for GAK inhibition and viral lifecycle disruption.

Analgesic and Nociceptive Modulation

Beyond kinase inhibition, the scaffold serves as a robust foundation for central nervous system (CNS) agents. Specifically, 4-arylpiperazine derivatives synthesized via Mannich base reactions exhibit profound analgesic properties[4]. The causality of this effect is linked to the piperazine moiety's ability to interface with central nociceptive receptors. In vivo pharmacological assays demonstrate that these derivatives possess an


 that is 2 to 10 times more potent than acetylsalicylic acid (ASA), paired with a highly favorable toxicity profile (

ranging from 250 to 2000 mg/kg)[4].

Quantitative Biological Activity Profile

To facilitate rapid comparison for lead optimization, the following table summarizes the field-validated biological metrics of key isothiazolo[5,4-b]pyridine derivatives.

Derivative ClassTarget / MechanismBiological Activity MetricReference
Isothiazolo[5,4-b]pyridine (12g, 12i) GAK (Cyclin G-Associated Kinase)ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

nM (Binding Affinity)
[2]
Isothiazolo[5,4-b]pyridine (12g, 12i) Hepatitis C Virus (HCV)Low nanomolar

(Viral Reduction)
[1]
4-Arylpiperazine Mannich Bases Central Nociceptive Pathways

: 2–10x more potent than ASA
[4]
Ethyl 4-amino-isothiazolo-5-carboxylates Bacterial Cell Wall SynthesisStructural-dependent growth inhibition

Synthetic Strategies and Scaffold Optimization

The synthesis of the isothiazolo[5,4-b]pyridine core requires precise control over cyclization conditions due to the electron-deficient nature of the pyridine ring[5]. Modern, optimized routes utilize picolinonitrile intermediates. The workflow typically initiates with the nucleophilic displacement of a halogenated picolinonitrile using a protected thiol. This is followed by an oxidative cyclization utilizing molecular bromine (


) at elevated temperatures, which simultaneously deprotects the thiol and drives the N-S bond formation[6].

This halogenated intermediate is critical; it serves as a versatile electrophile for subsequent late-stage functionalization (e.g., via nucleophilic displacement with amines or cross-coupling reactions) to optimize the pharmacokinetic profile[7].

Synthesis_Workflow Start Substituted Pyridine (Picolinonitrile) Thioether Thioether Formation (SNAr, K2CO3, 0°C) Start->Thioether Oxidation Oxidative Cyclization (Br2, 80°C) Thioether->Oxidation Intermediate Isothiazolo[5,4-b]pyridine Core Scaffold Oxidation->Intermediate Validation LC-MS & TLC Validation Intermediate->Validation

Synthetic workflow and self-validating quality control steps.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control directly into the experimental logic.

Protocol 1: Synthesis of Halogenated Isothiazolo[5,4-b]pyridine Intermediates

Objective: To synthesize a functionalizable 3-chloroisothiazolo[5,4-b]pyridine or dibromo-analog via oxidative cyclization[6].

Step 1: Thioether Formation (SNAr)

  • Action: Dissolve 5-bromo-3-fluoropicolinonitrile (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA). Add anhydrous

    
     (1.5 eq) and cool the reaction vessel to 0 °C. Dropwise, add p-methoxybenzylthiol (1.1 eq).
    
  • Causality: The

    
     deprotonates the thiol, generating a highly reactive thiolate nucleophile. Maintaining the reaction at 0 °C is critical to prevent off-target nucleophilic attack on the nitrile group and to strictly control the regioselectivity of the 
    
    
    
    displacement of the fluorine atom.
  • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting material and the emergence of a distinct UV-active spot confirms thioether formation.

Step 2: Oxidative Cyclization

  • Action: Dissolve the purified thioether intermediate in ethyl acetate. Introduce molecular bromine (

    
    , 2.0 eq) and heat the system to 80 °C.
    
  • Causality: Bromine serves a dual mechanistic purpose: it deprotects the p-methoxybenzyl group via oxidative cleavage and simultaneously acts as an oxidant to drive the N-S bond formation, closing the isothiazole ring.

  • Validation: Perform LC-MS analysis of the crude mixture. The presence of the desired isotopic mass pattern (M, M+2, M+4 for dibrominated species) validates successful cyclization prior to chromatographic purification.

Protocol 2: In Vitro GAK Kinase Inhibition and Antiviral Efficacy Assay

Objective: To quantify the antiviral activity of isothiazolo[5,4-b]pyridine derivatives via GAK target engagement[1].

Step 1: Viral Infection of Hepatoma Cells

  • Action: Seed Huh-7.5 (human hepatoma) cells in 96-well plates. Infect with cell culture-grown J6/JFH(p7-Rluc2A) HCVcc, a reporter virus containing Renilla luciferase.

  • Causality: Huh-7.5 cells are highly permissive to HCV. The Renilla luciferase reporter provides a direct, quantifiable, and high-throughput luminescent readout that correlates linearly with viral RNA replication and protein translation.

Step 2: Compound Treatment and Target Engagement

  • Action: Treat the infected cells with varying concentrations of the isothiazolo[5,4-b]pyridine derivative (e.g., compound 12g) or a DMSO vehicle control. Replenish the drug-containing media every 24 hours.

  • Causality: Continuous drug exposure ensures steady-state ATP-competitive inhibition of GAK. By blocking GAK, the compound prevents AP2M1 phosphorylation, trapping the clathrin adaptor complex and halting viral core protein trafficking.

Step 3: Self-Validating Readout (Efficacy vs. Toxicity)

  • Action: After 72 hours, lyse the cells and measure luminescence for antiviral activity (

    
    ). In parallel, perform a CellTiter-Glo viability assay on a duplicate uninfected plate treated with identical compound concentrations.
    
  • Causality & Validation: The parallel viability assay ensures that the observed reduction in viral luciferase signal is due to a true antiviral mechanism (GAK inhibition) rather than non-specific host cell cytotoxicity (

    
    ). A high Selectivity Index (
    
    
    
    ) validates the compound as a specific, targeted antiviral agent.

References

  • Benchchem Technical Support: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine.6

  • PubMed / Farmaco: Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type.4

  • Journal of Clinical Investigation (JCI): Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects.2

  • Canadian Science Publishing: Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino-isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines.5

  • ResearchGate: The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates.7

  • PubMed Central (PMC): Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents.1

  • Journal of Virology: AP2: an indispensable host factor in virus infection.3

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isothiazolo[5,4-b]pyridine and related thiazolopyridine scaffolds have emerged as privileged structures in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of clinically relevant protein kinases.[1][2][3] This document provides a comprehensive guide for the investigation of a novel derivative, 3-Bromo-4-methylisothiazolo[5,4-b]pyridine , as a potential kinase inhibitor. While specific biological data for this compound is not yet publicly available, this guide offers a strategic framework and detailed protocols for its characterization. We will explore its potential kinase targets based on structure-activity relationships of analogous compounds, and provide step-by-step methodologies for its evaluation, from initial in vitro screening to cell-based validation assays.

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] The isothiazolo[5,4-b]pyridine core, a heterocyclic aromatic structure, has been successfully utilized to develop inhibitors for several key kinases. For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have shown potent, nanomolar inhibitory activity against phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival pathways.[2][5] Other variations of this scaffold have been developed as inhibitors for Receptor-Interacting Protein Kinase-1 (RIPK1), c-KIT, and Epidermal Growth Factor Receptor (EGFR), demonstrating the versatility of this chemical framework.[1][6][7]

The subject of this guide, 3-Bromo-4-methylisothiazolo[5,4-b]pyridine , incorporates key chemical features that make it a promising candidate for kinase inhibition. The bromine atom at the 3-position provides a versatile handle for synthetic modification via cross-coupling reactions, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).[8] The core scaffold itself is designed to interact with the ATP-binding pocket of kinases, a common mechanism for this class of inhibitors.[2]

Given the existing literature, it is plausible to hypothesize that 3-Bromo-4-methylisothiazolo[5,4-b]pyridine may exhibit inhibitory activity against kinases from families such as:

  • PI3K/mTOR pathway kinases: Due to the strong precedent set by other thiazolopyridine derivatives.[2][5]

  • Receptor Tyrosine Kinases (RTKs): Such as c-KIT or EGFR, given the success of related scaffolds in targeting these oncogenic drivers.[6][7]

  • Inflammatory pathway kinases: Such as RIPK1, where isothiazolo[5,4-b]pyridines have shown promise.[1]

The following sections will provide the experimental framework to test these hypotheses.

Experimental Strategy: A Tiered Approach to Characterization

A systematic approach is crucial for characterizing a novel kinase inhibitor. We propose a tiered workflow, beginning with broad in vitro screening and progressing to more complex cell-based assays to confirm activity in a physiological context.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cell-Based Validation a Compound Synthesis & Quality Control b Broad Kinase Panel Screening (e.g., ADP-Glo™ Assay) a->b Test Compound c IC50 Determination for Hits b->c Identify Primary Hits d Target Engagement Assay (e.g., NanoBRET™) c->d Validate Hits in Cellular Context e Cellular Phosphorylation Assay d->e Confirm Intracellular Binding f Cell Proliferation/Viability Assay (e.g., Ba/F3 System) e->f Assess Downstream Signaling & Phenotypic Effect

Caption: Tiered workflow for kinase inhibitor characterization.

Protocols: In Vitro Kinase Inhibition Assays

The first step is to determine if 3-Bromo-4-methylisothiazolo[5,4-b]pyridine directly inhibits the enzymatic activity of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose. It measures the amount of ADP produced in a kinase reaction; a lower signal indicates that less ADP has been produced, and therefore, the kinase has been inhibited.[9]

Protocol 3.1: ADP-Glo™ In Vitro Kinase Assay for IC50 Determination

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. Inhibition of the kinase results in less ADP formation and a lower luminescent signal.

Materials:

  • 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (test compound)

  • Recombinant human kinase (e.g., PI3Kα, c-KIT, RIPK1)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the compound in DMSO. This will be used to determine the IC50 value.

  • Kinase Reaction Setup:

    • In a white assay plate, add 5 µL of kinase buffer containing the recombinant kinase enzyme.

    • Add 1 µL of the test compound from your dilution series to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor for the target kinase as a positive control.

    • To initiate the kinase reaction, add 5 µL of a solution containing the kinase substrate and ATP at a concentration close to its Km for the specific enzyme.

    • Mix gently by shaking the plate for 30 seconds.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time may need to be optimized for each kinase.[8]

  • Assay Readout:

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions. This typically involves:

      • Adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature to deplete the remaining ATP.

      • Adding 20 µL of Kinase Detection Reagent and incubating for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Parameter Example Value Notes
Final Kinase Conc.1-5 nMHighly dependent on the specific kinase activity.
Final ATP Conc.10 µMShould be near the Km for the specific kinase.
Final Substrate Conc.0.2 µg/µLVaries by kinase and substrate pair.
Incubation Time60 minOptimize for linear signal generation.
Compound Conc. Range1 nM - 100 µMAdjust based on initial screening results.

Protocols: Cell-Based Kinase Inhibition Assays

While in vitro assays are essential for confirming direct enzyme inhibition, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or target engagement in a native environment.[10] Therefore, hits from in vitro screens must be validated in cell-based assays.

Protocol 4.1: NanoBRET™ Target Engagement Assay

Principle: This assay measures the binding of the test compound to the target kinase within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A competing compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.[11]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

  • White, tissue culture-treated 96-well plates

  • Luminometer with BRET-compatible filter sets

Procedure:

  • Cell Transfection:

    • 24 hours prior to the assay, seed HEK293 cells into a 96-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the transfection reagent manufacturer's protocol.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the diluted compound to the transfected cells.

  • Tracer Addition and Signal Detection:

    • Add the NanoBRET™ Kinase Tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • BRET Measurement:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable luminometer.

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

  • Data Analysis:

    • A decrease in the BRET signal indicates that the test compound is engaging the target kinase.

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 for target engagement.

Protocol 4.2: Cellular Phosphorylation Assay

Principle: This assay directly measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase within the cell.[11] A decrease in substrate phosphorylation indicates that the kinase has been inhibited.

G cluster_0 Experimental Workflow cluster_1 Signaling Cascade a 1. Seed Cells in 96-well plate b 2. Treat with Test Compound a->b c 3. Stimulate Pathway (if necessary) b->c d 4. Lyse Cells c->d e 5. Quantify Phospho-Substrate (e.g., ELISA, Western Blot) d->e p_substrate Phosphorylated Substrate (p-Akt) e->p_substrate Measures this level inhibitor 3-Bromo-4-methyl- isothiazolo[5,4-b]pyridine kinase Target Kinase (e.g., PI3K) inhibitor->kinase substrate Downstream Substrate (e.g., Akt) kinase->substrate Phosphorylation

Caption: Cellular phosphorylation assay workflow and principle.

Procedure (General ELISA-based method):

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (expressing the target kinase and substrate) into a 96-well plate and grow to ~80-90% confluency.

    • Starve the cells in serum-free media for several hours if the pathway is basally active.

    • Pre-treat the cells with serial dilutions of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine for a specified time (e.g., 90 minutes).[11]

    • If required, stimulate the cells with a growth factor or other agonist to activate the target kinase.

  • Cell Lysis:

    • Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-Substrate Detection:

    • Use a sandwich ELISA kit specific for the phosphorylated form of the downstream substrate (e.g., phospho-Akt (Ser473)).

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody.

    • Follow the kit manufacturer's instructions for incubation, washing, addition of the detection antibody, and addition of the colorimetric substrate.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Normalize the signal to the total protein concentration in each lysate or to the signal from an ELISA for the total (phosphorylated and unphosphorylated) substrate.

    • Plot the normalized signal against the inhibitor concentration to determine the IC50 for cellular pathway inhibition.

Concluding Remarks

This application note provides a strategic and methodological framework for the initial characterization of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine as a novel kinase inhibitor. Based on the established activity of the isothiazolo[5,4-b]pyridine scaffold, this compound represents a promising starting point for drug discovery efforts. The tiered approach, moving from direct enzymatic inhibition to cellular target engagement and pathway modulation, ensures a comprehensive evaluation. The detailed protocols provided herein serve as a robust starting point for researchers, enabling the efficient and accurate determination of this compound's biological activity and potential therapeutic value.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • Li, Y., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry, 129, 106051. [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4629. [Link]

  • Grisez, T., et al. (2021). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 19(3), 606-618. [Link]

  • Nam, G., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 24(1), 381. [Link]

  • OUCI. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1232. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Martens, S. lab. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]

  • Matiichuk, V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7192. [Link]

  • Nam, G., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences, 25(11), 6069. [Link]

  • Lesyk, R., et al. (2015). Synthesis and biological evaluation of 5-pyrazoline substituted 4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947. [Link]

  • Girgis, A. S., et al. (1990). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. Journal of Medicinal Chemistry, 33(10), 2750-2755. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • ChemIndex. 540492-90-8 | 3-bromoisothiazolo[5,4-b]pyridine. ChemIndex. [Link]

  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]

  • Matiichuk, V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 988. [Link]

  • Nam, G., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Hatcher, J. M. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

Sources

Application Note: Anticancer Applications of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the strategic application of the 3-Bromo-4-methylisothiazolo[5,4-b]pyridine scaffold—a potent, under-explored bioisostere of established kinase inhibitors—for the development of next-generation anticancer agents.

Executive Summary

The isothiazolo[5,4-b]pyridine ring system represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the widely utilized thiazolo[5,4-b]pyridine (found in c-KIT and PI3K inhibitors) and quinazoline (found in EGFR inhibitors like Gefitinib) cores. The specific derivative 3-Bromo-4-methylisothiazolo[5,4-b]pyridine offers a unique "plug-and-play" architecture:

  • 3-Bromo Position: A reactive handle for palladium-catalyzed cross-coupling to introduce diversity (aryl/heteroaryl groups) targeting the hydrophobic pocket of kinases.

  • 4-Methyl Group: Provides steric bulk that can influence selectivity and metabolic stability.

  • Nitrogen/Sulfur Placement: Alters hydrogen bond acceptor/donor profiles compared to standard quinolines, potentially overcoming resistance mechanisms in targets like EGFR (T790M) and PI3K .

This guide provides a validated protocol for synthesizing, functionalizing, and screening libraries based on this scaffold.

Scientific Background & Mechanism[1][2]

The Bioisostere Strategy

Many FDA-approved kinase inhibitors utilize a fused bicyclic system (e.g., quinazoline in Erlotinib). Replacing these carbon-rich cores with the sulfur-containing isothiazolo[5,4-b]pyridine alters the electronic distribution and lipophilicity (LogP), often improving membrane permeability and evading efflux pumps (e.g., P-gp) responsible for multidrug resistance.

Target Landscape

Based on structural homology to thiazolo[5,4-b]pyridines, derivatives of this scaffold are predicted to inhibit:

  • EGFR (Epidermal Growth Factor Receptor): Specifically mutant forms (L858R, T790M) in Non-Small Cell Lung Cancer (NSCLC).

  • PI3K (Phosphoinositide 3-kinase): The scaffold mimics the adenine ring of ATP, fitting into the ATP-binding cleft.

  • c-KIT: Relevant in Gastrointestinal Stromal Tumors (GIST).

Mechanism of Action

The derivatives function as Type I ATP-competitive inhibitors . The pyridine nitrogen (N-7) typically acts as a hydrogen bond acceptor for the "hinge region" of the kinase, while the substituent at the 3-position extends into the hydrophobic back-pocket, locking the enzyme in an inactive conformation.

Chemical Synthesis & Functionalization Protocol

Workflow Visualization

The following diagram outlines the conversion of the 3-bromo core into a bioactive library.

SynthesisWorkflow Core 3-Bromo-4-methyl isothiazolo[5,4-b]pyridine (Scaffold) Catalyst Pd(PPh3)4 / K2CO3 Suzuki Conditions Core->Catalyst BoronicAcid Aryl Boronic Acids (R-B(OH)2) BoronicAcid->Catalyst Library 3-Aryl-isothiazolo[5,4-b]pyridine Library Catalyst->Library Cross-Coupling (80-90°C, 4-12h) Screening Biological Screening (Kinase/Cell Viability) Library->Screening Purification (>95% Purity)

Figure 1: General workflow for generating an anticancer library from the 3-bromo scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the 3-bromo position, the critical step for generating anticancer candidates.

Materials:

  • Substrate: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Base: Potassium carbonate (K2CO3) (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial or round-bottom flask, add the 3-bromo scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and K2CO3 (1.0 mmol).

  • Degassing: Add the solvent mixture (5 mL). Sparge with Argon or Nitrogen gas for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(PPh3)4 (0.025 mmol) quickly under inert atmosphere. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4) or LC-MS.

    • Note: The 3-bromo bond is activated; reaction typically completes faster than chloropyridines.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na2SO4.[1][2][3]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).

Biological Evaluation Protocols

In Vitro Cell Viability Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of synthesized derivatives against cancer cell lines.

Recommended Cell Lines:

  • A549: Non-small cell lung cancer (Wild type EGFR).

  • H1975: NSCLC (EGFR T790M/L858R resistant mutant).

  • MCF-7: Breast cancer (Hormone dependent).

  • MRC-5: Normal lung fibroblasts (Toxicity control).

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add compounds (dissolved in DMSO) in serial dilutions (e.g., 0.01 µM to 100 µM). Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 72 hours.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Kinase Selectivity Profiling

Objective: Confirm the target (EGFR/PI3K) and assess off-target effects.

  • Method: ADP-Glo™ Kinase Assay (Promega) or similar radiometric assay.

  • Standard: Compare inhibition against Gefitinib (EGFR) or Pictilisib (PI3K).

Data Analysis & Interpretation

Structure-Activity Relationship (SAR)

When analyzing your library, look for these trends:

Substituent (R) at Pos-3Predicted EffectRationale
Phenyl Baseline ActivityFits hydrophobic pocket but lacks specific interactions.
3,4-Dimethoxyphenyl Increased Potency Mimics Lapatinib/Erlotinib tail; H-bonds with Lysine/Aspartate residues.
3-Fluoro-4-chlorophenyl Metabolic Stability Halogens block metabolic oxidation (CYP450) and improve lipophilicity.
Pyridine/Pyrimidine SolubilityNitrogen incorporation improves aqueous solubility (lowers LogP).
Signaling Pathway Impact

The following diagram illustrates where the inhibitor intercepts the survival signaling cascade.

SignalingPathway GF Growth Factor (EGF) RTK Receptor Tyrosine Kinase (EGFR/c-KIT) GF->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->RTK ATP Blockade Inhibitor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action. The derivative blocks ATP binding at the RTK or PI3K level, halting the downstream proliferation cascade.

References

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives.[4][5] Acta Poloniae Pharmaceutica.

  • Lee, H. W., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Marine Drugs/MDPI.

  • BenchChem. (2025). 3-Bromo-4-methyl-5-(methylthio)pyridine Product Information & Synthesis Strategies.

  • Lelyukh, M., et al. (2017). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Journal of Heterocyclic Chemistry.

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.

Sources

Application Note: Synthesis and Antimicrobial Evaluation of Functionalized Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical spaces. The isothiazolo[5,4-b]pyridine scaffold represents a privileged, yet underexplored, heterocyclic system in medicinal chemistry. Characterized by a fused sulfur-nitrogen (isothiazole) and pyridine ring system, these molecules exhibit potent biological activities, including selective kinase inhibition and broad-spectrum antimicrobial properties [1, 2].

The antimicrobial efficacy of isothiazolo[5,4-b]pyridines is highly dependent on their peripheral functionalization. Unsubstituted core scaffolds often suffer from poor aqueous solubility and limited bacterial cell wall penetration. To overcome this, the introduction of basic amine moieties via the Mannich reaction (aminomethylation) has proven highly effective [3].

Causality in Design: By appending a functionalized piperazine or piperidine ring via an aminomethyl linker, we modulate the molecule's pKa. At physiological pH (7.4), the basic nitrogen becomes protonated, creating a localized cationic charge. This charge facilitates electrostatic interaction with the negatively charged components of bacterial cell envelopes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria), thereby driving intracellular accumulation and subsequent target engagement [1, 3].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from precursor synthesis to hit identification, emphasizing the critical transformations required to generate active antimicrobial agents.

Workflow A 2-Mercaptopyridine- 3-carboxamide B DMSO-HCl Oxidation (Controlled Cyclization) A->B C Isothiazolo[5,4-b]pyridine Core Scaffold B->C D Mannich Reaction (Formaldehyde + Sec. Amine) C->D E Functionalized Mannich Bases D->E F Broth Microdilution MIC Assay E->F G Antimicrobial Hit Identification F->G

Caption: Workflow for the synthesis and antimicrobial screening of isothiazolo[5,4-b]pyridines.

Synthetic Protocols

The synthesis of functionalized isothiazolo[5,4-b]pyridines requires precise control over oxidation states and reaction conditions to prevent the degradation of the delicate sulfur-nitrogen bond.

Protocol A: Synthesis of the Core Scaffold via Controlled Oxidation

The construction of the 3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine core is achieved through the oxidative cyclization of 2-mercaptopyridine-3-carboxamides [2, 4].

Scientific Rationale: Traditional oxidants (e.g., hydrogen peroxide, potassium permanganate) often lead to the over-oxidation of the sulfur atom, yielding inactive sulfoxides or sulfones. We employ a DMSO-HCl system. The HCl activates DMSO to form a reactive chlorodimethylsulfonium intermediate, which selectively oxidizes the thiol to a sulfenyl chloride. Subsequent intramolecular nucleophilic attack by the adjacent carboxamide nitrogen yields the isothiazole ring without over-oxidation [2].

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-mercaptopyridine-3-carboxamide in 15 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add 5 mL of concentrated hydrochloric acid (HCl, 37%) dropwise over 15 minutes to control the exothermic activation of DMSO.

  • Cyclization: Remove the ice bath and stir the reaction mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Quenching & Isolation: Pour the mixture into 100 mL of ice-cold distilled water. Neutralize the solution to pH 7 using saturated aqueous sodium bicarbonate (

    
    ).
    
  • Purification: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from ethanol to obtain the pure isothiazolo[5,4-b]pyridine core.

Protocol B: Functionalization via Mannich Reaction

To enhance antimicrobial activity, the core scaffold is functionalized via aminomethylation[1, 3].

Scientific Rationale: The N-H bond of the 3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine is sufficiently acidic to participate in a Mannich-type condensation. Using cyclic secondary amines (e.g., piperazines) introduces a rigid, basic moiety that enhances both aqueous solubility and binding affinity to bacterial targets.

Step-by-Step Procedure:

  • Reagent Mixing: In a 50 mL round-bottom flask, suspend 2.5 mmol of the synthesized isothiazolo[5,4-b]pyridine core in 20 mL of absolute ethanol.

  • Imine Formation: Add 3.0 mmol of formaldehyde (37% aqueous solution) and 2.5 mmol of the desired secondary amine (e.g., 1-phenylpiperazine).

  • Reflux: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 12–24 hours. The suspension will gradually clear as the more soluble Mannich base forms.

  • Self-Validating Check: The completion of the reaction is indicated by the complete dissolution of the starting material and the emergence of a new, higher Rf spot on TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Crystallization: Concentrate the solvent in vacuo to half its volume and cool to 4°C overnight. Filter the precipitated functionalized Mannich base and dry under vacuum.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Isothiazolo[5,4-b]pyridine Core H-Bond Acceptor Sub1 C-4/C-6 Methylation Increases Lipophilicity Core->Sub1 Sub2 N-Aminomethylation (Mannich) Enhances Solubility & Binding Core->Sub2 Target Bacterial Target Engagement (e.g., DNA Gyrase / Efflux) Sub1->Target Sub2->Target Outcome Bacterial Cell Death (Broad-Spectrum Activity) Target->Outcome

Caption: Structure-Activity Relationship (SAR) and target engagement logic for the derivatives.

Antimicrobial Screening Methodology

Protocol C: Resazurin-Assisted Broth Microdilution (MIC Assay)

Scientific Rationale: Standard optical density (OD600) measurements can be confounded if the synthetic compounds precipitate in the aqueous broth, leading to false-positive resistance readings. To create a self-validating system , we utilize resazurin (Alamar Blue). Living bacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A color change from blue to pink definitively indicates bacterial viability, completely decoupling the readout from compound solubility artifacts [1].

Step-by-Step Procedure:

  • Inoculum Preparation: Culture Staphylococcus aureus (Gram-positive) and Acinetobacter baumannii (Gram-negative) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:100 in fresh MHB.
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the functionalized isothiazolo[5,4-b]pyridines (from 128 µg/mL to 0.25 µg/mL) in MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume: 100 µL/well). Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Summary

The functionalization of the core scaffold significantly impacts the antimicrobial profile. Table 1 summarizes the comparative MIC values, demonstrating that specific Mannich bases exhibit enhanced activity against critical ESKAPE pathogens [1].

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolo[5,4-b]pyridine Derivatives

Compound IDSubstitution (R-Group)MIC vs. S. aureus (µg/mL)MIC vs. A. baumannii (µg/mL)
Core Scaffold None (N-H)>128>128
Derivative A 4-phenylpiperazin-1-yl3264
Derivative B 4-(2-methoxyphenyl)piperazin-1-yl1632
Derivative C piperidin-1-yl64128
Ciprofloxacin Positive Control0.51.0

Data Interpretation: The unsubstituted core exhibits negligible activity (MIC >128 µg/mL). The introduction of the 4-(2-methoxyphenyl)piperazin-1-yl moiety (Derivative B) yields the most potent compound in this series, likely due to the optimal balance of basicity (for membrane interaction) and lipophilicity (for target engagement).

References

  • Title: Isothiazolopyridine Mannich bases and their antibacterial effect Source: Advances in Clinical and Experimental Medicine URL: [Link]

  • Title: New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Application Note: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The development of highly selective kinase inhibitors requires versatile, rigid, and stereoelectronically tunable chemical scaffolds. The fused bicyclic system of isothiazolo[5,4-b]pyridine has emerged as a powerful bioisostere for purines, indoles, and quinolines, demonstrating exceptional utility in targeting the ATP-binding pockets of various kinases[1].

Specifically, 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (CAS: 1706443-93-7) serves as a critical late-stage intermediate in medicinal chemistry[2]. The structural logic behind this building block is twofold:

  • The C3-Bromo Vector: Acts as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

  • The C4-Methyl Group: Induces critical conformational restrictions. By locking the dihedral angle of the C3-substituent, the methyl group minimizes the entropic penalty upon binding and enhances hydrophobic interactions within the kinase hinge region or specificity pockets[3].

Mechanistic Insights & Target Applications

Isothiazolo[5,4-b]pyridine derivatives synthesized from this core have been successfully deployed against a spectrum of challenging therapeutic targets:

  • RIPK1 (Receptor-Interacting Protein Kinase 1): Inhibitors based on this scaffold effectively block necroptosis and exhibit potent in vivo anti-SIRS (Systemic Inflammatory Response Syndrome) activity. The isothiazolo[5,4-b]pyridine backbone improves anti-necroptosis activity and cross-species liver microsomal metabolic stability compared to earlier generations 4[4].

  • DRAK2 (Death-Associated Protein Kinase-Related 2): High-throughput screening identified the isothiazolo[5,4-b]pyridine core as a novel ligand for DRAK2 (Kd = 1.6 µM). It serves as a foundation for scaffold-hopping strategies to develop treatments for autoimmune diseases and prevent graft rejection5[6][5].

  • c-KIT Mutants: Related thiazolo- and isothiazolo-pyridine derivatives have shown efficacy in overcoming imatinib resistance in Gastrointestinal Stromal Tumors (GIST) by strongly inhibiting the V560G/D816V double mutants7[7].

  • GAK (Cyclin G-Associated Kinase): Isothiazolo[5,4-b]pyridines have been explored as GAK inhibitors, which are relevant for disrupting viral assembly (e.g., HCV, DENV) and oncology, though careful optimization is required to avoid cross-reactivity with other kinases like KIT and FLT3 8[8][9].

Quantitative Data Summary
Target KinaseDisease IndicationRepresentative PotencyBinding Mode / Interaction
RIPK1 Systemic Inflammatory Response Syndrome (SIRS)IC₅₀ = 5.8 nMATP-competitive; hinge region binding[4]
DRAK2 Autoimmune Diseases / ApoptosisK_d = 1.6 µMATP-competitive; scaffold hopping precursor[6][5]
c-KIT (Mutant) Gastrointestinal Stromal Tumor (GIST)IC₅₀ = 4.77 µMOvercomes imatinib resistance (V560G/D816V)[7]
GAK Viral Infections (HCV, DENV) / OncologyK_d < 30 nMRequires selectivity optimization vs. FLT3/KIT[8]

Experimental Workflows & Self-Validating Protocols

To leverage 3-Bromo-4-methylisothiazolo[5,4-b]pyridine, researchers typically employ C-C or C-N bond-forming reactions. The following protocols are engineered for high yield and include built-in validation steps to ensure scientific integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling for C3-Aryl Functionalization

This workflow is utilized to generate rigid, extended systems typical of RIPK1 and DRAK2 inhibitors.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle that facilitates the reductive elimination step and prevents catalyst deactivation—a common issue when coupling electron-deficient heterocyclic bromides.

  • Base: K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex without causing hydrolytic degradation of the sensitive isothiazole ring.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Degassing via three freeze-pump-thaw cycles is critical to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Loading: Under a positive argon flow, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 90 °C for 8–12 hours.

  • Self-Validation & QC Check: Monitor via LC-MS. The reaction is deemed successful when the starting material mass [M+H]⁺ = 229/231 (bromine isotope pattern) is completely replaced by the product mass. If unreacted bromide remains, spike with an additional 0.02 equiv of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination for C3-Amino Functionalization

This workflow is utilized to synthesize flexible hinge-binding motifs seen in GAK and c-KIT inhibitors.

Causality of Reagents:

  • Ligand: Xantphos or BrettPhos is mandatory. The extremely wide bite angle of Xantphos promotes the reductive elimination of the C-N bond, which is the rate-limiting step in heteroaryl amination, preventing competitive β-hydride elimination.

  • Base: Cs₂CO₃ is used instead of stronger bases (like NaOtBu) to tolerate functional groups on the incoming amine and preserve the isothiazolo-pyridine core.

Step-by-Step Procedure:

  • Preparation: Combine the bromide (1.0 equiv), primary/secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (2.0 equiv) in a sealed tube.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat at 100 °C for 16 hours under an argon atmosphere.

  • Self-Validation & QC Check: Post-reaction ¹H-NMR of the crude mixture must show the disappearance of the amine N-H proton (if secondary) or a distinct shift in the N-H resonance (if primary), alongside the preservation of the C4-methyl singlet (~2.6 ppm).

  • Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

Visualizations

Diagram 1: Kinase Inhibitor Design Workflow

G A 3-Bromo-4-methyl- isothiazolo[5,4-b]pyridine B Suzuki-Miyaura Cross-Coupling A->B Pd(dppf)Cl2, Base C Buchwald-Hartwig Amination A->C Pd2(dba)3, Ligand D C3-Aryl Derivatives (e.g., RIPK1/DRAK2 Inhibitors) B->D E C3-Amino Derivatives (e.g., GAK/c-KIT Inhibitors) C->E F Lead Optimization & Kinase Profiling D->F E->F

Caption: Divergent synthetic workflow utilizing 3-Bromo-4-methylisothiazolo[5,4-b]pyridine for kinase inhibitors.

Diagram 2: RIPK1 Necroptosis Signaling & Inhibition Pathway

Pathway TNF TNF-α / Death Ligands TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Target) TNFR1->RIPK1 Activation Necrosome Necrosome Complex (RIPK1/RIPK3/MLKL) RIPK1->Necrosome Phosphorylation Necroptosis Necroptosis & Inflammation (SIRS) Necrosome->Necroptosis Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->RIPK1 ATP-competitive Inhibition

Caption: Mechanism of action for isothiazolo[5,4-b]pyridine derivatives in blocking RIPK1-mediated necroptosis.

References

  • CymitQuimica. CAS 56891-64-6: isothiazolo[5,4-b]pyridin-3-amine.
  • Crysdot. Heterocyclic Compounds: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.
  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • PubMed (NIH). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity.
  • PMC (NIH). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK).
  • Frontiers. New insights into the characteristics of DRAK2 and its role in apoptosis.
  • Journal of Medicinal Chemistry (ACS). Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach.
  • Encyclopedia MDPI. Protein Kinase.
  • PubMed (NIH). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type.

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Application Notes & Protocols: A Framework for the Cellular Evaluation of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives have shown promise as potent kinase inhibitors, anticancer agents, and modulators of key cellular signaling pathways.[1][2][3] This guide provides a comprehensive framework of cell-based assays for the initial characterization and mechanistic evaluation of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine. As a Senior Application Scientist, this document is designed to move beyond simple protocol recitation, offering insights into the causal logic behind experimental choices. We present a tiered approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic assays investigating apoptosis, cell cycle progression, and impact on specific signaling pathways. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Foundational Analysis: Cell Viability and Cytotoxicity

Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes a critical dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency. The MTT assay is a robust, colorimetric method ideal for this purpose, serving as a reliable indicator of metabolic activity, which is directly proportional to the number of viable cells in culture.[4]

1.1 Protocol: MTT Assay for Cell Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[5] The resulting insoluble formazan is solubilized, and the absorbance of the colored solution is measured, which correlates directly with the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well, flat-bottom microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5] Visually confirm the formation of purple precipitate in control wells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[6][7]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)3-Bromo-4-methylisothiazolo[5,4-b]pyridine488.5
PC-3 (Prostate Cancer)3-Bromo-4-methylisothiazolo[5,4-b]pyridine4812.2
HCT-116 (Colon Cancer)3-Bromo-4-methylisothiazolo[5,4-b]pyridine485.7
HaCaT (Normal Keratinocyte)3-Bromo-4-methylisothiazolo[5,4-b]pyridine48> 50
Mechanistic Insight: Apoptosis Induction

Scientific Rationale: If the compound induces cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A hallmark of apoptosis is the activation of a family of proteases called caspases.[8] Specifically, caspase-3 and caspase-7 are the primary "executioner" caspases responsible for the cleavage of cellular proteins and the disassembly of the cell.[9] Measuring their activity provides a direct and quantifiable indicator of apoptosis.

2.1 Protocol: Homogeneous Caspase-3/7 Activity Assay

Principle of the Assay: This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[8][10] Upon cleavage, a substrate for luciferase (aminoluciferin) or a fluorescent molecule is released. The resulting luminescent or fluorescent signal is directly proportional to the amount of active caspase-3/7 in the sample. The "add-mix-measure" format is ideal for high-throughput screening.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at an appropriate density in 100 µL of medium. After 24 hours, treat cells with 3-Bromo-4-methylisothiazolo[5,4-b]pyridine at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include vehicle controls and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared caspase reagent to each well.

  • Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting background luminescence, express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

Visualization: Apoptosis Assay Workflow

G cluster_setup 1. Experimental Setup cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis A Seed Cells in 96-well Plate B Treat with Compound X (Vehicle, Positive Control) A->B C Incubate for Defined Period B->C D Equilibrate Plate to RT C->D E Add Caspase-3/7 Reagent D->E F Incubate at RT (Protected from Light) E->F G Measure Luminescence F->G H Calculate Fold Change vs. Control G->H

Caption: Workflow for the homogeneous caspase-3/7 activity assay.

Proliferation Effects: Cell Cycle Analysis

Scientific Rationale: Anticancer compounds often function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and, eventually, cell death. Analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) can reveal if a compound induces a block at a specific checkpoint.[12] Flow cytometry using propidium iodide (PI) staining is the standard method for this analysis, as PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[13]

3.1 Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: Propidium iodide is a fluorescent intercalating agent that stains DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the G2/M phase have double the DNA content (4N), and cells in the S phase are in the process of DNA synthesis and thus have an intermediate DNA content.[12] By analyzing a population of cells with a flow cytometer, a histogram of DNA content can be generated to quantify the percentage of cells in each phase.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 3-Bromo-4-methylisothiazolo[5,4-b]pyridine at relevant concentrations (e.g., IC50) for a suitable duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then combine with the supernatant (containing floating cells) to ensure all cells, including apoptotic ones, are collected.

  • Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 0.5 mL of cold PBS to create a single-cell suspension.[14] While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., ~617 nm). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the control.

Visualization: The Eukaryotic Cell Cycle

G G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Target-Specific Pathway Analysis

Scientific Rationale: The thiazolo[5,4-b]pyridine scaffold is known to be effective in the design of various kinase inhibitors, including those targeting the PI3K pathway.[1][15][16] Furthermore, many kinase signaling pathways converge on the activation of transcription factors like NF-κB, which plays a critical role in inflammation, cell survival, and proliferation.[17][18] Therefore, investigating the effect of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine on these pathways is a logical next step.

4.1 Assay Concept: NF-κB Nuclear Translocation

Principle of the Assay: In most unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals (e.g., pro-inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which phosphorylates IκB.[17] This phosphorylation targets IκB for degradation, freeing NF-κB to translocate into the nucleus, where it binds to DNA and activates gene transcription. This translocation event can be visualized and quantified using immunofluorescence microscopy and high-content imaging systems.

Conceptual Workflow:

  • Cell Culture and Treatment: Grow cells on imaging-compatible plates (e.g., 96-well black-walled, clear-bottom). Pre-treat cells with various concentrations of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).

  • Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) and a fluorescently-labeled secondary antibody. Co-stain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the NF-κB antibody in both compartments. An effective inhibitor will prevent the increase in the nuclear-to-cytoplasmic intensity ratio seen in stimulated cells.

Visualization: Canonical NF-κB Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Target Gene Transcription NFkB_nuc->Gene Activates Stimulus TNF-α Stimulus->Receptor

Caption: Overview of the canonical NF-κB signaling pathway.

References
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link].

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available from: [Link].

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link].

  • Wikipedia. Cell cycle analysis. Wikipedia. Available from: [Link].

  • National Center for Biotechnology Information. Analysis of cell cycle by flow cytometry. PubMed. Available from: [Link].

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link].

  • The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry. Available from: [Link].

  • BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. Available from: [Link].

  • National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link].

  • Bio-Rad. Transcription - NF-kB signaling pathway. Bio-Rad. Available from: [Link].

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link].

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. PubMed. Available from: [Link].

  • ResearchGate. (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available from: [Link].

  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available from: [Link].

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available from: [Link].

  • National Center for Biotechnology Information. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available from: [Link].

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link].

  • Acta Scientific. Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific. Available from: [Link].

  • Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available from: [Link].

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In vitro testing of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Multi-Assay Strategy for the In Vitro Cytotoxic Characterization of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isothiazolo[5,4-b]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry, with some derivatives showing potential anticancer activity.[1] This document outlines a comprehensive in vitro strategy for assessing the cytotoxicity of a novel derivative, 3-Bromo-4-methylisothiazolo[5,4-b]pyridine. Determining a compound's effect on cell viability is a critical step in the early stages of drug discovery, providing essential data on therapeutic potential and safety profiles.[2][3] We present an integrated approach employing three distinct, well-established assays to build a detailed cytotoxic profile: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and the Caspase-3/7 assay to specifically detect apoptosis. This multi-assay approach provides a more nuanced understanding of a compound's mechanism of action than any single assay alone.[4]

Introduction: The Rationale for a Multi-Assay Approach

In vitro cytotoxicity assays are fundamental to preclinical research, offering a rapid and cost-effective means to screen novel chemical entities for potential therapeutic effects or off-target toxicity.[5][6] The isothiazole class of compounds has demonstrated a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[7][8] Specifically, derivatives of isothiazolo[5,4-b]pyridine have been explored for their antineoplastic potential, making 3-Bromo-4-methylisothiazolo[5,4-b]pyridine a compound of interest for cytotoxic evaluation.[1]

A robust assessment of cytotoxicity requires more than just determining cell death; it necessitates understanding the mechanism of cell death. A compound can be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation) through various pathways, primarily necrosis or apoptosis.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is accomplished by mitochondrial dehydrogenase enzymes in living cells.[9] A decrease in this activity can indicate cell death or a reduction in proliferation.

  • Membrane Integrity (LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a key feature of necrosis.[10][11]

  • Apoptosis (Caspase-3/7 Assay): This assay detects the activation of effector caspases 3 and 7, which are central executioners in the apoptotic pathway.[12][13] Their activation is a hallmark of programmed cell death.

By combining these three assays, researchers can differentiate between cytotoxic mechanisms, as illustrated below.

cluster_viability Cell Viability & Proliferation cluster_cytotoxicity Cytotoxicity Pathways compound Test Compound Treatment (3-Bromo-4-methylisothiazolo[5,4-b]pyridine) viability Metabolic Activity compound->viability necrosis Necrosis (Membrane Damage) compound->necrosis apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis mtt MTT Assay viability->mtt Measures ldh LDH Release Assay necrosis->ldh Measures caspase Caspase-3/7 Assay apoptosis->caspase Measures

Caption: Multi-assay strategy for cytotoxic profiling.

Experimental Design & Planning

Cell Line Selection

The choice of cell line is critical and should be guided by the research question.[14] To obtain a meaningful cytotoxic profile, we recommend using a panel of cell lines:

  • Cancer Cell Line(s): Select cell lines relevant to a specific cancer type of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[15]

  • Non-Cancerous Control Cell Line: Include a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or human fibroblasts) to determine the compound's selectivity index—its ability to target cancer cells over normal cells.[6]

Compound & Reagent Preparation
  • Compound Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, create serial dilutions of the compound from the stock solution in a complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Controls: The validity of any cytotoxicity study hinges on the inclusion of proper controls.

    • Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

    • Vehicle Control: Cells incubated with the culture medium containing the same final concentration of DMSO used in the treatment wells.

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to validate assay performance.

Overall Experimental Workflow

The general workflow involves seeding cells, allowing them to adhere, treating them with the compound for a defined period, and then performing the specific cytotoxicity assays.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution seed 1. Seed Cells in 96-well plates incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure Time) treat->incubate2 treat->incubate2 mtt MTT Assay (Viability) incubate2->mtt ldh LDH Assay (Necrosis) incubate2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate2->caspase analysis 5. Data Acquisition & Analysis (Calculate IC50) mtt->analysis ldh->analysis caspase->analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT into a purple formazan product, which can be solubilized and quantified spectrophotometrically. The amount of formazan is directly proportional to the number of viable cells.[16]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS).[17]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[17]

  • 96-well flat-bottom sterile plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at ~570-590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂).[16][18]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9][17] Visually confirm the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[17]

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm with a reference wavelength of >650 nm.[9][17]

Protocol 2: LDH Release Assay for Necrotic Cytotoxicity

Principle: LDH is released from cells with damaged plasma membranes. The released enzyme catalyzes a reaction that produces a colorimetric (formazan) or fluorescent product, which is proportional to the extent of cytotoxicity.[19][20]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).

  • Lysis Buffer (usually 10X, provided in the kit) for maximum LDH release control.

  • 96-well flat-bottom sterile plates.

  • Microplate reader.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for controls.

  • Control Preparation:

    • Spontaneous Release: Untreated or vehicle-treated cells.

    • Maximum Release: 30-60 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[20]

  • Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50-100 µL of the LDH reaction mixture (prepared according to the kit's protocol) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).[11][19]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: This homogeneous "add-mix-measure" assay uses a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence.[21] In apoptotic cells, activated caspase-3 and -7 cleave the substrate, releasing a signal that is proportional to caspase activity.[22]

Materials:

  • Commercially available Caspase-Glo® 3/7 or equivalent assay kit.

  • Opaque-walled 96-well plates suitable for luminescence/fluorescence.

  • Plate reader with luminescence or fluorescence detection capabilities.

Procedure:

  • Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-3/7 reagent to each well.[21]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis and Interpretation

Data Calculation and Presentation

For each assay, calculate the percentage of cytotoxicity or the percentage of viability relative to the vehicle control after subtracting the background absorbance/luminescence.

  • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Plot the percentage of viability or cytotoxicity against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 (half-maximal inhibitory concentration) value.

Cell LineAssay TypeParameter MeasuredIC50 (µM)
MCF-7 MTTMetabolic ViabilityValue
LDHNecrotic CytotoxicityValue
Caspase-3/7Apoptosis InductionValue
HEK293 MTTMetabolic ViabilityValue
LDHNecrotic CytotoxicityValue
Caspase-3/7Apoptosis InductionValue

Table 1: Template for summarizing quantitative cytotoxicity data for 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Interpreting Combined Results

The power of this approach lies in comparing the results from the three assays.

  • Primarily Apoptotic: A potent IC50 in the Caspase-3/7 assay that correlates well with the IC50 from the MTT assay, with little to no LDH release at similar concentrations.

  • Primarily Necrotic: A strong LDH release signal with an IC50 that matches the MTT assay results, and weak or no caspase activation.

  • Cytostatic Effects: A significant reduction in viability observed in the MTT assay but with minimal LDH release or caspase activation. This suggests the compound inhibits cell proliferation without directly killing the cells.

  • Selective Toxicity: A much lower IC50 value in the cancer cell line (e.g., MCF-7) compared to the non-cancerous cell line (e.g., HEK293) indicates a favorable selectivity index.

Conclusion

This application note provides a robust, multi-faceted framework for the initial in vitro characterization of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine. By integrating assays that measure metabolic viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive cytotoxic profile. This detailed understanding is crucial for making informed decisions about the compound's potential as a therapeutic agent and for guiding future drug development efforts.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Geng, P., et al. (2019). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Retrieved from [Link]

Sources

Developing derivatives of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine for SAR studies.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazolo[5,4-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting significant potential in kinase inhibition (specifically PI3K/mTOR pathways) and antimicrobial therapeutics.[1][2] However, the isothiazole ring's sensitivity to nucleophilic ring opening and the pyridine nitrogen's tendency to coordinate transition metals present unique challenges during library synthesis. This Application Note provides a validated, step-by-step technical guide for diversifying 3-Bromo-4-methylisothiazolo[5,4-b]pyridine . We focus on optimizing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and establishing a rigorous Palladium scavenging protocol to ensure data integrity in downstream biological assays.

Scaffold Analysis & Strategic Design

The 3-Bromo-4-methylisothiazolo[5,4-b]pyridine core offers three distinct vectors for Structure-Activity Relationship (SAR) exploration. Understanding the electronic and steric environment of these vectors is critical for successful derivatization.

  • Vector A (C-3 Position): The bromine atom is activated for oxidative addition by the electron-deficient pyridine ring and the adjacent electron-withdrawing isothiazole nitrogen. This is the primary site for introducing diversity via

    
     and 
    
    
    
    bond formation.
  • Vector B (C-4 Methyl Group): The methyl group at C-4 is pseudo-acidic due to the electron-deficient nature of the fused pyridine ring. It can serve as a handle for lateral functionalization (e.g., benzylic bromination followed by nucleophilic substitution) or remain as a steric anchor to restrict rotation in the binding pocket.

  • Vector C (Pyridine Nitrogen): The

    
     nitrogen (pyridine N) acts as a hydrogen bond acceptor. Its basicity can be modulated via N-oxide formation, which often alters metabolic stability and solubility profiles.[1]
    
Visualizing the SAR Workflow

The following diagram outlines the decision matrix for processing this scaffold.

SAR_Workflow Scaffold 3-Bromo-4-methyl isothiazolo[5,4-b]pyridine Zone1 Zone 1: C-3 Diversity (Primary SAR) Scaffold->Zone1 Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Pd_Removal CRITICAL STEP: Pd Scavenging (<5 ppm) Suzuki->Pd_Removal Buchwald Buchwald-Hartwig (Amines) Buchwald->Pd_Removal Zone1->Suzuki Path A Zone1->Buchwald Path B BioAssay Biological Assay (Kinase/Antimicrobial) Pd_Removal->BioAssay

Figure 1: Strategic workflow for the derivatization of the isothiazolopyridine core. Note the critical Pd-scavenging gate before biological testing.

Validated Synthetic Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Introduction of aryl and heteroaryl systems at C-3. Challenge: Isothiazoles are susceptible to ring cleavage under harsh basic conditions (e.g., NaOH/reflux).[1] The pyridine nitrogen can also poison the Pd catalyst.

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%). The bidentate ferrocene ligand prevents catalyst deactivation by the substrate's nitrogen atoms.
    
  • Base:

    
     (2.0 equiv). Milder than carbonates, reducing the risk of isothiazole ring opening.
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

  • Temperature: 90°C.

Step-by-Step Methodology:

  • Charge: In a microwave vial or pressure tube, combine 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (1.0 equiv), Boronic acid/ester (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degas: Add 1,4-Dioxane/Water (0.1 M concentration relative to substrate). Sparge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.[3]

  • Catalyst Addition: Add

    
     (0.05 equiv) quickly under an Argon stream. Seal the vessel immediately.
    
  • Reaction: Heat at 90°C for 4–12 hours. Monitor via LC-MS (Target mass + H).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Partition filtrate with water/brine. Dry organic layer over

    
    .
    

Troubleshooting Table:

Observation Root Cause Solution
No Conversion Catalyst poisoning by Pyridine N Switch to high-activity precatalyst (e.g., XPhos Pd G3).[1]

| Ring Opening | Base too strong / Hydrolysis | Switch base to


 (3.0 equiv) or 

in anhydrous THF. | | Protodeboronation | Unstable Boronic Acid | Use Pinacol Ester or MIDA boronate equivalents. |
Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine solubilizing groups or H-bond donors at C-3. Challenge: The substrate is an electron-deficient heteroaryl halide, making it a good candidate, but the "chelating effect" of the N-N bond system can stall the catalytic cycle.[1]

Reagents & Conditions:

  • Catalyst:

    
     (2.5 mol%) + BrettPhos  (5 mol%).[1]
    
    • Why BrettPhos? This bulky, electron-rich ligand is specifically designed for coupling primary amines and ensures the substrate does not sequester the Palladium.[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

  • Temperature: 100°C.

Step-by-Step Methodology:

  • Preparation: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate (1.0 equiv), Amine (1.2 equiv), Base,

    
    , and BrettPhos.[1]
    
  • Solvent: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat at 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water.[3] Crucial: Do not use acidic washes, as the product (aminopyridine derivative) may be extracted into the aqueous phase.

Critical Purification: Palladium Scavenging

Context: Isothiazolo[5,4-b]pyridines are often tested in kinase assays.[1] Residual Palladium is a known false positive in these assays (nanomolar activity against certain kinases). Standard chromatography is insufficient to remove trace Pd bound to the pyridine nitrogen.

Protocol:

  • Dissolution: Dissolve the crude product (post-column chromatography) in THF or DCM (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin at 20% w/w relative to the product mass.

  • Incubation: Stir gently at 40°C for 4 hours or RT overnight.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove the resin.

  • Validation: Analyze a small aliquot via ICP-MS. Limit: <5 ppm Pd.

SAR Data Interpretation & Library Logic

When analyzing the biological data from the generated library, apply the following logic derived from the scaffold's electronic properties.

SAR_Logic Result Biological Activity Data Check_C3 Analyze C-3 Substituent Result->Check_C3 Check_C4 Check C-4 Methyl Result->Check_C4 Hydrophobic Is it Hydrophobic? (Aryl/Alkyl) Check_C3->Hydrophobic Polar Is it Polar/Charged? (Amine/Sulfonamide) Check_C3->Polar Hypothesis1 Hypothesis: ATP Pocket Hydrophobic Region II Hydrophobic->Hypothesis1 High Potency Hypothesis2 Hypothesis: H-Bond to Hinge Region Polar->Hypothesis2 High Potency Steric Steric Clash? Check_C4->Steric Activity Loss

Figure 2: Logic flow for interpreting SAR data. The C-3 position typically dictates affinity, while the C-4 methyl group influences conformation.[1]

Key SAR Trends to Watch:

  • The "Hinge Binder" Effect: If the pyridine Nitrogen (

    
    ) is the hinge binder (common in kinase inhibitors), bulky groups at C-3 may disrupt binding unless they project into the solvent-exposed region.
    
  • Solubility vs. Permeability: Derivatives with high lipophilicity (C-3 biaryl systems) often show good enzymatic potency but poor cellular activity. Introduce morpholine or piperazine tails via Buchwald coupling to correct this.

References

  • Synthesis of Isothiazolo[5,4-b]pyridines

    • Title: Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.[1][4]

    • Source: J. Chem. Soc., Perkin Trans. 1, 1982.[1]

    • URL:[Link][1][5]

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction of Arylboronic Acids with Isothiazoles.
    • Source: BenchChem Technical Support / Organic Chemistry Portal.
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Pyridines

    • Title: A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions (BrettPhos).
    • Source: J. Am. Chem. Soc. 2010, 132, 15914-15917.[6]

    • URL:[Link][1]

  • Palladium Scavenging Protocols

    • Title: Palladium Scavenging:
    • Source: Onyx Scientific / Pl
    • URL:[Link][1]

  • Biological Relevance (Thiazolo/Isothiazolo Analogues)

    • Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][2][7]

    • Source: Molecules 2020, 25(20), 4668.[1]

    • URL:[Link][1][5]

Sources

Troubleshooting & Optimization

Side products in the synthesis of isothiazolo[5,4-b]pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the synthesis of Isothiazolo[5,4-b]pyridines . This scaffold is a critical bioisostere in kinase inhibitor discovery (e.g., targeting c-KIT, EGFR) and anti-infective research.[1]

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Impurity Profiling & Troubleshooting[2]

Welcome to the Advanced Synthesis Support Module. You are likely here because your LCMS shows a "forest" of peaks, or your NMR indicates the loss of the critical nitrile handle. This guide treats your synthesis as a system—when the system fails, it fails in predictable ways based on the specific reactivity of the 2-mercaptonicotinonitrile (or its equivalents).

📊 Module 1: The Impurity Landscape

Before troubleshooting, you must identify the enemy. In the synthesis of isothiazolo[5,4-b]pyridines, side products are rarely random; they are mechanistic dead-ends.

Common Impurity Profiles (Data Table)
Impurity CodeChemical IdentityOrigin (Root Cause)Diagnostic Signal (NMR/IR/MS)
IMP-A Disulfide Dimer (2,2'-dithiobis(nicotinonitrile))Incomplete oxidative cyclization; pH too high during oxidation.[1][2]MS: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

. NMR: Broadening of pyridine protons; loss of SH.
IMP-B Amide Hydrolysis (2-mercaptonicotinamide)Acid/Base hydrolysis of the nitrile (-CN) moiety.[1][2]IR: Loss of sharp ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

2220 cm

(CN); appearance of broad

3400/1680 cm

(CONH

).
IMP-C S-Oxides (Sulfoxides/Sulfones)Over-oxidation (reaction time too long or oxidant too strong, e.g., excess ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

).[1]
MS:

or

. NMR: Downfield shift of H-6 proton.
IMP-D Desulfurized Pyridine (3-cyanopyridine)Reductive loss of sulfur (rare, usually metal-catalyzed).[1]MS: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

. NMR: Loss of S-related complexity.

🛠 Module 2: Troubleshooting The Oxidative Cyclization

Context: The most robust route involves the oxidative closure of 2-mercaptonicotinonitrile (1) using oxidants like


, 

, or

.
🔴 Issue: "I am isolating the Disulfide Dimer (IMP-A) instead of the cyclized product."

The Mechanism: The reaction proceeds via a sulfenyl halide (or equivalent intermediate) that attacks the nitrile nitrogen. If the oxidant concentration is low or the kinetics are slow, the intermediate reacts with another molecule of starting thiol instead of the nitrile.

Corrective Protocol:

  • Switch Oxidants: If using ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    , switch to Iodine (
    
    
    
    )
    in ethanol/pyridine or Chloramine-T . Iodine provides a "soft" oxidation that favors intramolecular cyclization over intermolecular dimerization.[2]
  • The "High Dilution" Trick: Run the reaction at high dilution (

    
     M). This kinetically favors the intramolecular reaction (cyclization) over the intermolecular one (dimerization).
    
  • Rescue the Batch: If you have the dimer, you do not need to discard it. Treat the dimer with Sodium Borohydride (

    
    )  to reduce it back to the thiol, then re-attempt cyclization with a stronger electrophile (e.g., Hydroxylamine-O-sulfonic acid).
    
🔴 Issue: "My Nitrile peak disappeared, but I didn't get the isothiazole (IMP-B)."

The Mechanism: The nitrile group at position 3 is electronically activated by the pyridine ring. Strong acids or bases (used to catalyze cyclization) can hydrate the nitrile to a primary amide. Once this happens, the Thorpe-Ziegler cyclization is impossible.

Corrective Protocol:

  • Control the pH: Maintain pH between 8–9. Avoid strong mineral acids.[2]

  • Temperature Control: Hydrolysis is temperature-dependent.[2] Keep the reaction below 60°C.

  • Reagent Swap: Use POClngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    /PCl
    
    
    
    if you suspect the amide has formed. This can dehydrate the amide back to the nitrile in situ or force cyclization via a chloro-intermediate.

🧬 Module 3: Visualizing the Failure Points

The following diagram maps the decision pathways for the 2-mercaptonicotinonitrile precursor. Use this to pinpoint where your synthesis diverted.[2]

IsothiazoloSynthesis Start 2-Mercapto- nicotinonitrile Inter Sulfenyl Intermediate (S-X) Start->Inter Oxidant (I2, H2O2) Amide IMP-B: Amide (Hydrolysis) Start->Amide H2O / H+ or OH- (Hydrolysis) Product Isothiazolo[5,4-b] pyridine Inter->Product Intramolecular Cyclization (Fast) Dimer IMP-A: Disulfide (Dimerization) Inter->Dimer + Thiol (SM) (Intermolecular) Oxide IMP-C: Sulfoxide (Over-oxidation) Product->Oxide Excess Oxidant (Long reaction time)

Caption: Reaction pathway showing the competition between the desired intramolecular cyclization (Green) and intermolecular side reactions (Red).

🧪 Module 4: Validated Experimental Protocols

These protocols are designed to minimize the side products listed above.

Protocol A: The Iodine-Mediated Cyclization (Recommended)

Best for: Minimizing IMP-A (Dimer) and IMP-C (Over-oxidation).[1][2]

  • Dissolution: Dissolve 2-mercaptonicotinonitrile (1.0 eq) in Ethanol (10 mL/mmol).

  • Base Addition: Add Pyridine (2.0 eq) or NaHCOngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
      (2.5 eq). Note: Pyridine acts as both a base and a halogen carrier.
    
  • Oxidation: Cool to 0°C. Add Iodine (

    
    )  (1.05 eq) dropwise as a solution in ethanol.
    
    • Checkpoint: The color should transition from dark brown (iodine) to pale yellow as it is consumed. If the brown color persists immediately, your thiol is fully consumed.

  • Workup: Stir at Room Temperature (RT) for 2 hours. Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to remove excess iodine.
  • Isolation: The product often precipitates.[2] Filter and wash with cold water.[2]

Protocol B: The Route (For 3-aminopyridines)

Best for: Constructing the ring from 3-aminopyridine (skipping the nitrile thiol).[1][2]

  • Setup: Charge 3-aminopyridine derivative in glacial acetic acid.

  • Reagent: Add Sulfur Monochloride (

    
    )  (1.5 eq) dropwise at RT.
    
  • Heating: Heat to 80°C for 4–6 hours.

    • Warning: This route generates HCl gas.[2] Ensure proper venting.[2]

    • Troubleshooting: If you see a peak at

      
       in MS, you have chlorinated the pyridine ring (common with excess 
      
      
      
      ).

❓ Frequently Asked Questions (FAQ)

Q: Can I use DMSO as an oxidant? A: Yes, DMSO/HCl or DMSO/Ingcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 systems work, but they are prone to producing IMP-C (S-oxides)  due to the difficulty in quenching the reaction sharply.[1] Iodine/Ethanol is cleaner for this specific scaffold.

Q: My product is stuck in the aqueous layer during workup. Why? A: Isothiazolo[5,4-b]pyridines can be weakly basic.[1][2] If your workup is too acidic (pH < 4), the pyridine nitrogen is protonated, making it water-soluble. Adjust the pH to ~8–9 using saturated NaHCO


 to force precipitation.

Q: I see two spots on TLC that are very close. Is it the regioisomer? A: If you started with 2-mercaptonicotinonitrile, regioisomers (isothiazolo[4,5-b]) are mechanistically impossible.[1] The second spot is likely the Disulfide Dimer (IMP-A) . It often has a similar Rf but will not fluoresce as strongly as the planar, aromatic isothiazole product.

📚 References

  • Synthesis via Oxidative Cyclization: Journal of the Chemical Society, Perkin Transactions 1, "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines."[1][2]

  • Pharmacological Applications & Derivatives: Acta Scientific Pharmacology, "Design, Synthesis, Anticancer Evaluation... of Novel Thiazolo [5,4-b] Pyridine Derivatives."[1][3]

  • Mechanistic Insights (General Oxidative Cyclization): PMC, "Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction."

  • Sulfur Reagents in Synthesis: Arkivoc, "One-pot synthesis of sulfur heterocycles from simple organic substrates."[1][2]

Sources

Technical Support Center: Improving the Regioselectivity of Isothiazolo[5,4-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of isothiazolo[5,4-b]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1] However, achieving precise regiocontrol during its functionalization can be a significant experimental hurdle. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity and handling of the isothiazolo[5,4-b]pyridine system.

Q1: What are the most reactive positions on the unsubstituted isothiazolo[5,4-b]pyridine core for electrophilic substitution?

A: The isothiazolo[5,4-b]pyridine ring system is generally electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This deactivation makes classical electrophilic aromatic substitution challenging, often requiring harsh conditions. Theoretical and experimental data indicate that the pyridine ring is more susceptible to electrophilic attack than the isothiazole ring. Within the pyridine ring, substitution typically favors the C5 and C7 positions, which are meta to the pyridine nitrogen, thus avoiding the formation of highly unstable cationic intermediates where the positive charge is adjacent to the electronegative nitrogen. However, the precise outcome is highly dependent on the specific electrophile and reaction conditions.

Q2: I am observing a mixture of isomers in my reaction. How can I improve the regioselectivity?

A: Achieving high regioselectivity is the central challenge. The key is to move beyond simple electrophilic substitution and employ more sophisticated strategies. The most effective methods include:

  • Directed ortho-Metalation (DoM): Introducing a directing group onto the scaffold allows for precise deprotonation and subsequent functionalization at a specific adjacent position.[3][4]

  • Halogen-Dance Reactions followed by Cross-Coupling: Installing a halogen at a specific position, which can then be isomerized to a different position under basic conditions, followed by a transition-metal-catalyzed cross-coupling reaction.

  • Pre-functionalized Building Blocks: Synthesizing the isothiazolo[5,4-b]pyridine core with the desired substituents or handles already in place. This often provides the cleanest and most predictable route.[5][6][7]

Q3: Are there any general stability concerns I should be aware of when working with isothiazolo[5,4-b]pyridines?

A: The isothiazolo[5,4-b]pyridine core itself is a robust aromatic system. However, certain functionalities can introduce instability. For example, strong reducing conditions can potentially cleave the N-S bond of the isothiazole ring. Additionally, highly activated derivatives may be susceptible to decomposition under strongly acidic or basic conditions, or upon prolonged heating.[8] It is always recommended to monitor reactions by TLC or LC-MS to check for product degradation.[8]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific reaction classes, including mechanistic insights, step-by-step protocols, and visual guides.

Guide 1: Controlling Electrophilic Aromatic Substitution (EAS)

While challenging, EAS can be a viable strategy if controlled properly. The primary issue is the lack of strong activation and competing side reactions.

Common Problem: Low yield and a mixture of C5/C7 isomers during nitration or halogenation.

Causality: The pyridine nitrogen deactivates the ring towards electrophilic attack, requiring forcing conditions (e.g., strong acids, high temperatures). These conditions can lead to product decomposition and low selectivity between the electronically similar C5 and C7 positions. The isothiazole ring's sulfur atom can also be oxidized under certain conditions.

Solutions & Protocols:

  • Moderating Reaction Conditions: Avoid overly harsh conditions. For halogenation, using N-halosuccinimides (NBS, NCS) with a catalytic amount of acid can provide better control than using elemental halogens with a strong Lewis acid.

  • Solvent Effects: The choice of solvent can influence the regiochemical outcome. Highly polar solvents can stabilize charged intermediates differently, sometimes favoring one isomer over another. It is often beneficial to screen a range of solvents from nonpolar (e.g., CCl₄, CH₂Cl₂) to polar aprotic (e.g., DMF, MeCN).

Workflow: Decision-Making for Electrophilic Substitution

Suzuki_Optimization Start Goal: Suzuki Coupling of Bromo-isothiazolopyridine InitialConditions Initial Conditions: Pd(PPh3)4 (5 mol%) Na2CO3 (2 M aq.) DME, 80 °C Start->InitialConditions LowYield Low Yield or No Reaction InitialConditions->LowYield ScreenLigand Screen Ligands: - Pd(dppf)Cl2 - SPhos / XPhos - Buchwald Precatalysts LowYield->ScreenLigand Step 1 ScreenBase Screen Bases: - K3PO4 (anhydrous) - Cs2CO3 - K2CO3 LowYield->ScreenBase Step 2 ScreenTemp Increase Temperature: - Reflux Toluene (110°C) - Microwave Irradiation LowYield->ScreenTemp Step 3 Success Optimized Yield ScreenLigand->Success ScreenBase->Success ScreenTemp->Success

Sources

Technical Support Center: Troubleshooting NMR Analysis of Brominated Isothiazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. Brominated isothiazolopyridines present a unique intersection of analytical challenges: the geometric rigidity of a fused bicyclic heterocycle[1], the quadrupolar relaxation dynamics of both bromine and nitrogen, and the relativistic electronic shielding induced by heavy halogens[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment. Instead, we will explore the physical causality behind these NMR artifacts and implement self-validating experimental workflows to ensure absolute structural confidence in your drug development pipeline.

Diagnostic Workflow: The Logic of Signal Resolution

Before altering spectrometer parameters, you must isolate the physical cause of the spectral artifact. Is a missing peak due to electronic shielding, quadrupolar relaxation, or chemical exchange? The diagnostic workflow below provides a self-validating logical loop to identify and resolve these overlapping phenomena.

NMR_Troubleshooting Start Acquire Initial 1H/13C NMR (298 K, Standard Solvent) Check1 Are ipso-carbon signals missing or shifted unusually upfield? Start->Check1 Action1 Apply HALA Effect Corrections Run 2D HMBC/HSQC Check1->Action1 Yes Check2 Are signals near Br or N broadened/lost in baseline? Check1->Check2 No Action1->Check2 Action2 Decrease Temp (Cooling) Enhances Quadrupolar Self-Decoupling Check2->Action2 Yes Check3 Are there unexpected multiplet complexities or peak doubling? Check2->Check3 No Action2->Check3 Action3 Resolve Tautomerism/Exchange Increase Temp (Heating) & VT-NMR Check3->Action3 Yes Success Fully Assigned & Validated NMR Spectrum Check3->Success No Action3->Success

Diagnostic workflow for resolving common NMR artifacts in brominated isothiazolopyridines.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is the C signal for the carbon directly attached to the bromine (ipso-carbon) missing or shifted extremely upfield?

The Causality: This is a classic manifestation of the Heavy-Atom on Light-Atom (HALA) effect [2]. While basic electronegativity suggests that a halogen should deshield the attached carbon (shifting it downfield), bromine possesses a massive electron cloud. Spin-orbit (SO) coupling from this heavy atom induces a strong diamagnetic shielding effect on the adjacent


C nucleus[2]. This relativistic effect can shift the ipso-carbon upfield by 10 to 20 ppm, often causing it to overlap with unexpected aliphatic regions or disappear into the baseline if the relaxation delay is too short.
The Solution:  Do not rely on 1D 

C NMR for quaternary halogenated carbons. Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace 2-bond (

) and 3-bond (

) couplings from adjacent pyridine or isothiazole protons directly to the shielded quaternary carbon.
Q2: The C and H signals adjacent to the bromine and the isothiazole nitrogen are severely broadened. How do I resolve them?

The Causality: You are observing Scalar Relaxation of the Second Kind . Both


Br (spin 

) and

N (spin

) are quadrupolar nuclei. They possess an electric quadrupole moment that interacts with the molecule's electric field gradient. When these nuclei relax at an intermediate rate, they partially average the

-coupling to adjacent spin-1/2 nuclei (

C and

H), causing severe line broadening. The Solution: Counterintuitively, you must decrease the sample temperature (e.g., to 263 K). Cooling the sample increases solvent viscosity and the rotational correlation time (

). This accelerates the quadrupolar relaxation rate (

decreases), pushing the system into the extreme "self-decoupling" regime. The quadrupolar nucleus relaxes so fast that the adjacent

C/

H nucleus only "sees" a single averaged spin state, resulting in a sharply resolved peak.
Q3: I observe peak doubling and complex multiplets in the isothiazolopyridine ring that don't match my expected structure. Is my sample impure?

The Causality: If your isothiazolopyridine derivative contains exchangeable protons (e.g., -OH or -NH groups on the pyridine ring), it is likely undergoing tautomerism (such as lactam-lactim exchange) or forming hydrogen-bonded dimers[1]. At room temperature (298 K), the chemical exchange rate (


) is often on the same order of magnitude as the NMR timescale (

). This intermediate exchange results in peak doubling or broad, undefined multiplets. The Solution: Increase the sample temperature (e.g., to 353 K in DMSO-

). Heating increases the kinetic energy and the exchange rate (

), pushing the system into the fast exchange limit. The doubled peaks will coalesce into a single, sharp, time-averaged signal, confirming that the artifact was structural dynamics, not an impurity.
Q4: The compound is highly insoluble in CDCl , resulting in poor signal-to-noise (S/N). What is the best approach?

The Causality: Brominated fused heterocycles exhibit intense intermolecular


 stacking and halogen bonding, leading to rigid crystal lattices and poor solvation[1].
The Solution:  Switch to a strongly coordinating, highly polar solvent like DMSO-

or DMF-

. If solubility remains marginal, acquire the spectrum at an elevated temperature (343 K) to thermally disrupt the aggregates. Ensure you increase your relaxation delay (

seconds) to account for the altered

relaxation times at high temperatures.

Quantitative Data & Parameter Optimization

Use the following table to calibrate your spectrometer parameters based on the specific artifact you are diagnosing.

Artifact TypeTarget NucleusPhysical CauseTemp. Adjustment (

T)
Relaxation Delay (

)
Expected Outcome
Missing ipso-Carbon

C (ipso to Br)
Spin-Orbit Coupling (HALA Effect)N/A (Standard 298 K)3.0 - 5.0 sIdentifiable via HMBC;

-10 to -20 ppm upfield.
Broadened Signals

C /

H (near Br/N)
Quadrupolar Relaxation (Scalar 2nd Kind)-20 to -40 K (Cooling)1.0 - 2.0 sLine sharpening due to enhanced quadrupolar self-decoupling.
Peak Doubling

H /

C (Ring systems)
Tautomerism / Intermediate Exchange+40 to +60 K (Heating)1.5 - 2.0 sCoalescence of doubled peaks into sharp, time-averaged singlets.
Low S/N (Aggregation) All Nuclei

Stacking / Halogen Bonding
+40 to +60 K (Heating)2.0 - 3.0 sIncreased S/N; minor downfield shifts as aggregates break.

Step-by-Step Experimental Protocols

To ensure scientific integrity, do not guess the cause of an artifact. Implement this Self-Validating Variable Temperature (VT) NMR Workflow . This protocol uses opposing thermal adjustments to definitively isolate quadrupolar effects from chemical exchange.

Phase 1: Baseline Acquisition
  • Dissolve 15-20 mg of the brominated isothiazolopyridine in 0.6 mL of DMSO-

    
    . Note: DMSO is chosen for its wide liquid temperature range (291 K to 462 K), though supercooling can extend the lower limit slightly.
    
  • Insert the sample into the spectrometer and equilibrate to 298 K (Room Temperature).

  • Acquire a standard 1D

    
    H, 1D 
    
    
    
    C, and a 2D HSQC spectrum.
  • Analyze: Note any missing quaternary carbons, broadened peaks, or doubled signals.

Phase 2: Diagnostic Cooling (The Quadrupolar Test)

Purpose: To validate if peak broadening is caused by the


Br or 

N quadrupolar moment.
  • Lower the probe temperature to 273 K (or 263 K if using DMF-

    
    ). Allow 10 minutes for thermal equilibration and re-tune/re-match the probe.
    
  • Re-acquire the 1D

    
    C and 
    
    
    
    H spectra.
  • Validation: If the previously broad signals adjacent to the bromine/nitrogen are now sharp , you have confirmed Scalar Relaxation of the Second Kind. The increased viscosity has accelerated the quadrupolar relaxation, decoupling it from the observed spin.

Phase 3: Diagnostic Heating (The Exchange Test)

Purpose: To validate if peak doubling/complexity is caused by tautomerism or aggregation.

  • Raise the probe temperature to 353 K (80°C). Allow 15 minutes for thermal equilibration. Re-tune, re-match, and re-shim (heating significantly alters sample density and

    
    -axis shims).
    
  • Re-acquire the 1D

    
    H and 
    
    
    
    C spectra.
  • Validation: If the doubled peaks or complex multiplets have coalesced into sharp, distinct signals, you have confirmed chemical exchange/tautomerism[1]. The thermal energy has pushed the molecules into the fast-exchange regime.

Phase 4: Structural Mapping
  • Based on the results of Phases 2 and 3, select the temperature that provided the sharpest overall resolution (usually 353 K for fused heterocycles with tautomerism).

  • Acquire a 2D HMBC spectrum.

  • Set the long-range coupling constant evolution time to optimize for

    
     Hz.
    
  • Map the 3-bond correlations from the resolved pyridine protons to locate the HALA-shifted, bromine-attached ipso-carbon.

References

  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines Source: MDPI Molecules URL: [Link]

Sources

Scaling up the synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the scale-up synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine . It moves beyond generic instructions to address specific "tickets" (issues) encountered during the transition from milligram to kilogram scale.

Topic: Synthesis & Scale-Up of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Ticket ID: SC-ISO-54B-BR-ME Status: Open Assigned Specialist: Senior Application Scientist[1]

System Overview & Route Architecture

To successfully scale this synthesis, we must acknowledge the structural constraints.[1] The isothiazolo[5,4-b]pyridine core is fused at the pyridine 2,3-position.[1] The "4-methyl" designation typically refers to the position on the pyridine ring adjacent to the fusion site (derived from 4-methylnicotinonitrile ), while the "3-bromo" is on the isothiazole ring.[1]

The Validated Scale-Up Route

We recommend a 3-step convergent protocol starting from 2-chloro-4-methylnicotinonitrile.[1] This route avoids handling unstable isothiocyanates and minimizes regioselectivity errors.[1]

SynthesisRoute Start Start: 2-Chloro-4-methyl- nicotinonitrile Inter1 Intermediate 1: 2-Mercapto-4-methyl- nicotinonitrile Start->Inter1 Step 1: Thiation (NaSH, DMF/H2O) Inter2 Intermediate 2: 3-Amino-4-methyl- isothiazolo[5,4-b]pyridine Inter1->Inter2 Step 2: Oxidative Cyclization (NH3, H2O2 or HOSA) Product Target: 3-Bromo-4-methyl- isothiazolo[5,4-b]pyridine Inter2->Product Step 3: Sandmeyer Bromination (t-BuONO, CuBr2, MeCN)

Figure 1: Recommended 3-step synthetic pathway for scale-up.[1]

Troubleshooting Guides (Q&A Format)

Phase 1: Thiation (Formation of the Thiol)

User Ticket #101: "I am seeing dimer formation (disulfide) instead of the free thiol during the reaction of the chloropyridine with NaSH."

Root Cause: Oxidation of the thiolate anion by atmospheric oxygen or trace metals creates the disulfide dimer, which precipitates and stalls the reaction.[1]

Corrective Protocol:

  • Degassing is Non-Negotiable: Sparge all solvents (DMF or DMSO) with nitrogen for at least 30 minutes before adding reagents.

  • Reagent Stoichiometry: Use Sodium Hydrosulfide (NaSH) (1.5–2.0 equiv) rather than Sodium Sulfide (Na2S). Na2S is too basic and promotes dimerization.[1]

  • Quenching: Acidify the reaction mixture to pH 4–5 with acetic acid immediately upon completion. The free thiol is more stable than the thiolate anion in air.[1]

Scale-Up Tip: On a >100g scale, the "rotten egg" smell of H2S is a safety hazard.[1] Scrubber systems containing bleach (NaClO) and NaOH are mandatory.

Phase 2: Cyclization (Ring Closure)

User Ticket #102: "My yield for the 3-amino intermediate is inconsistent (30-60%). I'm using Hydroxylamine-O-sulfonic acid (HOSA)."

Root Cause: HOSA is moisture-sensitive and thermally unstable.[1] Inconsistent yields often stem from hydrolysis of HOSA before it reacts with the nitrile, or uncontrolled exotherms.[1]

Corrective Protocol:

  • Switch Reagents (Cost/Safety): For scale-up, HOSA is expensive and shock-sensitive.[1] Switch to the Ammonia/Hydrogen Peroxide method (oxidative cyclization of the thioamide/amidine).

    • Protocol: Treat the mercapto-nitrile with aqueous ammonia (25%) followed by slow addition of H2O2 (30%) at 0–5°C.

  • Temperature Control: The cyclization is highly exothermic.[1] Maintain internal temperature <10°C during oxidant addition.[1]

  • pH Monitoring: Ensure the pH remains basic (>9) to keep the nucleophilic nitrogen active.

Phase 3: Sandmeyer Bromination (The Critical Step)

User Ticket #103: "The Sandmeyer reaction is failing. I get the 3-hydroxy (pyridone) byproduct or no reaction. The diazonium salt seems unstable."[1]

Root Cause: Isothiazole diazonium salts are notoriously unstable and prone to hydrolysis in aqueous acid (classic Sandmeyer conditions). The electron-deficient nature of the pyridine ring destabilizes the diazo intermediate.[1]

Corrective Protocol (The "Nonaqueous" Fix): Abandon the aqueous NaNO2/HBr route. Adopt the Nonaqueous Sandmeyer using alkyl nitrites.[1]

Step-by-Step Nonaqueous Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Bromine Source: Copper(II) Bromide (CuBr2) (1.5 equiv).

  • Nitrite Source: tert-Butyl Nitrite (t-BuONO) (1.5 equiv).

  • Order of Addition:

    • Dissolve CuBr2 and t-BuONO in MeCN.[1]

    • Add the 3-amino-4-methylisothiazolo[5,4-b]pyridine portion-wise as a solid or slurry.[1]

    • Why? This keeps the concentration of the unstable diazonium species low (in situ generation and immediate consumption).

Data Comparison: Aqueous vs. Nonaqueous Sandmeyer

ParameterAqueous (NaNO2/HBr)Nonaqueous (t-BuONO/CuBr2)
Yield 20–35%65–85%
Byproduct Hydrolysis (Pyrimidone)Minimal
Workup Large acid waste streamSolvent evaporation & filtration
Scale Suitability Low (Foaming/Exotherm)High (Controlled addition)

Mechanism of Failure (Visualized)

Understanding why the aqueous Sandmeyer fails is critical for buy-in from your process safety team.

SandmeyerFailure Diazo Unstable Diazonium Salt (R-N2+) Water Water Nucleophile (H2O from acid) Diazo->Water Fast in Aqueous Acid Bromide Bromide Nucleophile (CuBr/Br-) Diazo->Bromide Slow without Cu catalyst Hydrolysis Path A: Hydrolysis (Dead End) Water->Hydrolysis Forms 3-OH impurity Product Path B: Bromination (Target) Bromide->Product Requires Anhydrous Conditions

Figure 2: Competition between hydrolysis and bromination in the Sandmeyer step.

FAQ: Operational & Safety

Q: Can we use NBS (N-Bromosuccinimide) for direct bromination of the core? A: No. Direct bromination of the isothiazolo[5,4-b]pyridine core is difficult due to the electron-deficient nature of the pyridine ring.[1] The Sandmeyer route (via the amine) provides the necessary regiocontrol at position 3.

Q: How do we remove the copper waste from the final product? A: Copper residues are a major compliance issue.[1]

  • Method A: Wash the organic layer with 10% ethylenediamine or aqueous ammonia (turns blue/purple as it complexes Cu).

  • Method B (Preferred): Stir the crude organic solution with Thiol-functionalized Silica Gel (SiliaMetS® Thiol) for 2 hours, then filter.[1] This typically reduces Cu to <10 ppm.[1]

Q: Is the 3-bromo product light sensitive? A: Yes, bromo-heterocycles can debrominate under UV light.[1] Store the final solid in amber glass bottles or double-bagged aluminum foil drums.

References

  • Isothiazolo[4,5-b]pyridine Synthesis & Mechanism: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.[1][2] (2024).[2][3] RSC Medicinal Chemistry. (Note: Provides mechanistic insight into the cyclization and bromination of the isomeric scaffold, directly applicable to the [5,4-b] system.)

  • Sandmeyer Reaction Optimization: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid via Sandmeyer Conditions. (2023).[4][5] Molbank.[4] (Note: Validates the use of nitrite/acid conditions for isothiazole bromination and highlights yield improvements.)

  • Precursor Synthesis (4-Methylpyridine derivatives): Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine. (2013).[6] MedChemComm (Supplementary Info). (Note: Details the handling and functionalization of the specific 4-methylpyridine starting materials.)

  • General Nonaqueous Sandmeyer Protocol: Troubleshooting Sandmeyer Reactions. (2019/2024).[2][7] Chemical Community Archives. (Note: Field-tested advice on using t-BuONO and CuBr2 for difficult heterocyclic amines.)

Sources

Alternative synthetic routes to the isothiazolo[5,4-b]pyridine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alternative Synthetic Routes & Troubleshooting Ticket ID: ISO-54B-SYNTH-001

Executive Summary

The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline. It is increasingly utilized in kinase inhibitor discovery (e.g., PI3K, cyclin-dependent kinases).

This guide addresses the three most reliable synthetic routes to access this scaffold. Unlike generic reviews, this document focuses on operational troubleshooting , causality of failure , and regioselectivity control .

Route Selector: Which Path Should You Choose?

RouteSelection Start Start: Select Precursor Q1 Do you have a 2-halopyridine? Start->Q1 Q2 Do you have a 5-aminoisothiazole? Q1->Q2 No Route1 Route A: Pyridine-Core (S-N Bond Formation) Q1->Route1 Yes (2-chloro-3-cyano) Route3 Route C: Aldehyde Cyclization (One-Pot S/NH3) Q1->Route3 Yes (2-chloro-3-formyl) Q2->Start No (Acquire Precursors) Route2 Route B: Isothiazole-Core (Annulation) Q2->Route2 Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Module 1: The "Pyridine-Core" Approach (Standard)

Mechanism: Nucleophilic aromatic substitution (


) followed by oxidative intramolecular cyclization.
Precursor:  2-Chloro-3-cyanopyridine.
The Protocol
  • Thiolation: React 2-chloro-3-cyanopyridine with

    
     in DMF or EtOH/
    
    
    
    at reflux to generate sodium 3-cyanopyridine-2-thiolate.
  • Cyclization: Treat the intermediate in situ or after isolation with an aminating/oxidizing agent.

    • Option A (Classic): Hydroxylamine-O-sulfonic acid (HOSA) and

      
      .
      
    • Option B (Modern): Hydrogen peroxide (

      
      ) in aqueous ammonia.
      
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Disulfide Dimerization. The intermediate thiol oxidizes to the disulfide (inactive) before cyclization.Degas solvents thoroughly. Add a reducing agent (e.g.,

) during the workup of the thiol if isolating. Prefer in situ cyclization.
Nitrile Hydrolysis pH too high/Temperature too high. The 3-cyano group hydrolyzes to the amide or acid.Maintain pH < 10 during the thiolation step. If using

, avoid prolonged boiling. Switch to NaSH (sodium hydrosulfide) for milder conditions.
Exotherm/Runaway HOSA Decomposition. HOSA is unstable and exothermic upon reaction with base.Add HOSA portion-wise at 0°C. Monitor internal temperature strictly. Do not scale up >5g without calorimetry data.
Product is "Sticky" Polysulfide formation. Excess sulfur source reacting with product.Wash the crude solid with hot ethanol or

(caution: toxic) to remove elemental sulfur and polysulfides.
Expert Insight: The HOSA Advantage

While


 is cheaper, HOSA (Hydroxylamine-O-sulfonic acid)  is mechanistically superior for this specific scaffold. 

can over-oxidize the sulfur to a sulfoxide (

) or sulfone (

), killing the nucleophilicity required for ring closure. HOSA acts as an electrophilic nitrogen source (

equivalent), promoting direct

bond formation without competing S-oxidation [1].

Module 2: The "Isothiazole-Core" Approach (Annulation)

Mechanism: Gould-Jacobs type reaction (Condensation + Thermal Cyclization). Precursor: 5-Amino-3-methylisothiazole.[1]

The Protocol
  • Condensation: Reflux 5-amino-3-methylisothiazole with Diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Heat the intermediate in Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

  • Functionalization: The result is the 4-hydroxy (keto) derivative, which can be chlorinated (

    
    ) to access the 4-chloro scaffold for further 
    
    
    
    derivatization.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Wrong Isomer formed Kinetic vs. Thermodynamic Control. Formation of isothiazolo[5,4-d]pyrimidine instead of pyridine.This route is highly sensitive to the electrophile. EMME specifically favors the pyridine fusion (isothiazolo[5,4-b]pyridine). Using simple 1,3-diketones often yields the pyrimidine. Stick to EMME or ethyl acetoacetate with acid catalysis [2].
Incomplete Cyclization Temperature too low. The thermal cyclization has a high activation energy barrier.Ensure the reaction medium reaches >240°C . Solvents like DMF or DMSO are insufficient. Use Dowtherm A or sand bath heating.
Charring/Black Tar Oxidative degradation at high T. Perform the cyclization under a strict Nitrogen or Argon atmosphere .
Visualizing the Regioselectivity Challenge

Regioselectivity Precursor 5-Aminoisothiazole Reagent + EMME (Diethyl ethoxymethylenemalonate) Precursor->Reagent Intermediate Enamine Intermediate Reagent->Intermediate PathA Path A: N-Alkylation (Thermodynamic) Intermediate->PathA High T (250°C) PathB Path B: C-Alkylation (Kinetic/Wrong Reagent) Intermediate->PathB Low T / Basic Cond. ProductA Isothiazolo[5,4-b]pyridine (Desired) PathA->ProductA ProductB Isothiazolo[5,4-d]pyrimidine (Undesired Isomer) PathB->ProductB

Figure 2: Pathway divergence in the reaction of 5-aminoisothiazoles. High temperature and specific electrophiles (EMME) drive the reaction toward the pyridine-fused product.

Module 3: The "Aldehyde" Approach (Alternative)

Mechanism: Oxidative cyclization of thio-aldehyde/imine intermediates. Precursor: 2-Chloro-3-formylpyridine (2-Chloro-3-pyridinecarboxaldehyde).

The Protocol
  • Sulfuration: React 2-chloro-3-formylpyridine with

    
     to form the thioxo-aldehyde (transient).
    
  • Ammonia Cyclization: Treat immediately with Ammonia (

    
    )  and a mild oxidant (e.g., 
    
    
    
    or air) or Chloramine-T.
  • Result: This yields the unsubstituted isothiazolo[5,4-b]pyridine parent ring or 3-amino derivatives depending on the amine source.

Why use this route?

It avoids the use of unstable HOSA and high-temperature Dowtherm steps. It is particularly useful for generating the 3-unsubstituted scaffold, which is difficult to access via the nitrile route (which naturally yields 3-amino derivatives) [3].

FAQ: Frequently Asked Questions

Q: Can I use Lawesson's Reagent for these syntheses? A: Yes, but with caution. Lawesson's reagent is excellent for converting amides to thioamides. If you have a 2-oxo-1,2-dihydropyridine-3-carboxamide, Lawesson's reagent can convert it to the thioamide, which can then be oxidatively cyclized. However, purification is often difficult due to phosphorus byproducts.

Q: How do I purify the final scaffold? It streaks on silica. A: Isothiazolo[5,4-b]pyridines are polar and basic.

  • TLC Tip: Use 5-10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA) to reduce streaking.

  • Column: Pre-wash the silica gel with 1% TEA in Hexane before loading your compound.

Q: My 3-amino-isothiazolo[5,4-b]pyridine is not soluble in anything. How do I characterize it? A: These compounds can have strong intermolecular H-bonding (donor-acceptor stacking).

  • Solvent: Try TFA-d (Trifluoroacetic acid-d) for NMR.

  • Solvent: For reaction chemistry, use NMP (N-methyl-2-pyrrolidone) as the solvent if further functionalization is required.

References

  • Chimichi, S., et al. (1990). "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Svetlik, J., et al. (2006). "The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates." Journal of Chemical Research.

  • Gomaa, M. A. (2003). "Synthesis of some new isothiazolo[5,4-b]pyridines." Heteroatom Chemistry.

Sources

Validation & Comparative

3-Bromo-4-methylisothiazolo[5,4-b]pyridine vs other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Thiazolo[5,4-b]pyridine-based PI3K inhibitors (specifically those derived from the 3-Bromo-4-methylisothiazolo[5,4-b]pyridine scaffold) against established clinical standards like Idelalisib, Alpelisib, and Copanlisib.

Executive Summary: The compound 3-Bromo-4-methylisothiazolo[5,4-b]pyridine is not a final drug but a critical synthetic intermediate (scaffold) used to generate a novel class of potent PI3K inhibitors. Derivatives of this scaffold, such as Compound 19a , have demonstrated single-digit nanomolar potency (IC


 = 3.6 nM) against PI3K

, offering a distinct structural alternative to the quinazoline and pyrimidine cores found in current FDA-approved inhibitors.

Structural & Mechanistic Comparison

The primary differentiator of this class is the Isothiazolo[5,4-b]pyridine core, which acts as a bioisostere to the adenine ring of ATP, allowing for tight binding in the kinase hinge region.

Scaffold Analysis: Novelty vs. Standards
FeatureThiazolo[5,4-b]pyridine Class (e.g., Cmpd 19a)Idelalisib (Zydelig)Alpelisib (Piqray)Copanlisib (Aliqopa)
Core Scaffold Isothiazolo[5,4-b]pyridine Quinazolin-4-one2-Aminothiazole2,3-Dihydroimidazo[1,2-c]quinazoline
Primary Target PI3K

(also

)
PI3K

(Isoform specific)
PI3K

(Isoform specific)
Pan-PI3K (

dominant)
Potency (IC

)
3.6 nM (PI3K

)
19 nM (PI3K

)
4.6 nM (PI3K

)
0.5 nM (PI3K

)
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-CompetitiveATP-Competitive
Key Interaction H-bond with Val851 (Hinge)H-bond with Val828 H-bond with Val851 H-bond with Val851
Mechanism of Action (Binding Topology)

The 3-Bromo-4-methylisothiazolo[5,4-b]pyridine scaffold positions substituents to exploit specific pockets:

  • Hinge Region : The pyridine nitrogen (N-1) accepts a hydrogen bond from the backbone amide of Val851 .

  • Affinity Pocket : The C-6 position (where the bromine is originally located) allows for sulfonamide extensions that interact with Lys802 , a catalytic residue crucial for high potency.

  • Hydrophobic Region : Substituents at the C-2 position (e.g., morpholine) occupy the hydrophobic pocket usually filled by the ribose ring of ATP.

Quantitative Performance Data

The following data compares the lead derivative (Compound 19a) synthesized from the 3-bromo intermediate against market standards.

Table 1: Isoform Selectivity Profile (IC in nM)
InhibitorPI3K

PI3K

PI3K

PI3K

Selectivity Insight
Thiazolo[5,4-b]pyridine (19a) 3.6 >302.51.8Broad Spectrum (

); spares

.
Idelalisib 82056519 110Highly

-selective (B-cell malignancies).
Alpelisib 4.6 1,156290250Highly

-selective (HR+ Breast Cancer).
Wortmannin (Ref)5.05.05.05.0Non-selective covalent binder (Toxic).

Analyst Note: The Thiazolo[5,4-b]pyridine class shows a "pan-active but


-sparing" profile. This is advantageous because PI3K

inhibition is often associated with insulin resistance and platelet dysfunction, potential side effects of pan-inhibitors.

Experimental Protocols

A. Synthesis of the Core Scaffold

Context: How to access the active inhibitor using 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Protocol Overview: The synthesis requires a 7-step sequence starting from 2,4-dichloro-3-nitropyridine.[1] The 3-bromo intermediate is generated late-stage to allow for divergent synthesis (coupling different groups to the core).

SynthesisPath Start 2,4-Dichloro-3- nitropyridine Step1 Substitution (Morpholine) Start->Step1 THF, 0°C Step2 Reduction (Fe/NH4Cl) Step1->Step2 Step3 Cyclization (KSCN/HOAc) Step2->Step3 Intermediate Thiazolo[5,4-b] pyridine Core Step3->Intermediate Thiazole Ring Formation Bromination Bromination (NBS) Intermediate->Bromination KeyScaffold 3-BROMO-4-METHYL INTERMEDIATE Bromination->KeyScaffold Critical Electrophile Suzuki Suzuki Coupling (Aryl Boronic Acids) KeyScaffold->Suzuki Pd(dppf)Cl2 Final Final Inhibitor (Cmpd 19a) Suzuki->Final

Figure 1: Synthetic route highlighting the 3-Bromo intermediate as the divergence point for library generation.

B. PI3K Kinase Activity Assay (Fluorescence Polarization)

To validate the potency of this scaffold vs. Idelalisib in your lab:

  • Reagents : Recombinant PI3K

    
     (human), PIP2 substrate, ATP (10 
    
    
    
    M), and detection kit (e.g., ADP-Glo or FP).
  • Preparation : Dissolve 3-Bromo-derived inhibitor in DMSO. Prepare serial dilutions (10 mM to 0.1 nM).

  • Reaction :

    • Mix 2

      
      L inhibitor + 4 
      
      
      
      L PI3K enzyme in reaction buffer (50 mM HEPES, pH 7.5, 3 mM MgCl
      
      
      ).
    • Incubate 15 min at RT.

    • Add 4

      
      L Substrate mix (ATP + PIP2).
      
    • Incubate 60 min at RT.

  • Detection : Add termination/detection reagent. Read fluorescence/luminescence.

  • Analysis : Fit data to a sigmoidal dose-response equation:

    
    
    

Biological Pathway Context

The diagram below illustrates where the Thiazolo[5,4-b]pyridine inhibitors intervene in the PI3K/Akt/mTOR signaling cascade compared to downstream inhibitors.

PI3KPathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Activity AKT AKT (PKB) PIP3->AKT Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation Thiazolo Thiazolo[5,4-b]pyridine Derivatives Thiazolo->PI3K Inhibits (IC50 3.6nM) Rapamycin Rapamycin Rapamycin->mTOR Inhibits

Figure 2: Signal transduction pathway showing the upstream blockade by Thiazolo[5,4-b]pyridine inhibitors.[1][2]

Strategic Positioning

When to use Thiazolo[5,4-b]pyridine derivatives:

  • Overcoming Resistance : The distinct chemical scaffold may bypass resistance mutations (e.g., E545K, H1047R) that affect quinazoline-based inhibitors.

  • Isoform Profiling : When a study requires simultaneous inhibition of

    
    , 
    
    
    
    , and
    
    
    isoforms while sparing the
    
    
    isoform (to reduce metabolic toxicity).
  • Fragment-Based Drug Design (FBDD) : The 3-Bromo-4-methylisothiazolo[5,4-b]pyridine intermediate is an ideal "growable" fragment. The bromine handle allows for rapid Suzuki/Buchwald couplings to explore new chemical space in the affinity pocket.

References

  • Xia, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[3] Molecules, 25(20), 4630.[4]

  • Fruman, D.A., et al. (2017). The PI3K Pathway in Human Disease. Cell, 170(4), 605-635.

  • PubChem Compound Summary. Isothiazolo[5,4-b]pyridine.

  • FDA Drug Label. Idelalisib (Zydelig) Prescribing Information.

Sources

Structure-activity relationship (SAR) of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Analogs: A Comparative Guide for Kinase Inhibitor Development

As the demand for highly selective, ATP-competitive kinase inhibitors grows, drug development professionals are increasingly moving away from over-explored scaffolds (like standard pyrimidines) toward privileged, heteroaromatic bicyclic systems. Among these, the isothiazolo[5,4-b]pyridine class has emerged as a highly potent framework, particularly for targeting under-explored kinases such as Cyclin G-associated kinase (GAK) and Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2)[1][2].

This guide provides an objective, data-driven comparison of the 3-bromo-4-methylisothiazolo[5,4-b]pyridine scaffold against alternative chemical classes, detailing the mechanistic causality behind its SAR and providing self-validating experimental protocols for its optimization.

Mechanistic Rationale: Targeting the ATP Hinge Region

The therapeutic value of the isothiazolo[5,4-b]pyridine core lies in its bioisosteric resemblance to the purine ring of ATP. The nitrogen atoms within the fused pyridine and isothiazole rings act as critical hydrogen-bond acceptors, anchoring the molecule to the hinge region of the kinase (e.g., Cys126 in GAK).

By inhibiting GAK, these analogs block the phosphorylation of the AP2 complex, effectively halting clathrin-mediated endocytosis—a pathway hijacked by emerging viruses like Hepatitis C (HCV) and Dengue (DENV) for cellular entry[2][3].

GAK_Signaling Viral Viral Infection (HCV / Dengue) Receptor Host Cell Receptor Viral->Receptor Binding GAK GAK Kinase (Target) Receptor->GAK Recruitment Clathrin Clathrin-Mediated Endocytosis GAK->Clathrin AP2 Phosphorylation Inhibitor Isothiazolo[5,4-b]pyridine Analogs Inhibitor->GAK ATP-Competitive Inhibition

Fig 1: GAK-mediated viral endocytosis pathway and the intervention point of isothiazolo[5,4-b]pyridines.

Structural Decoding: The 3-Bromo-4-methyl Advantage

The specific building block 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (CAS 1706443-93-7) serves as a premium starting material for SAR campaigns due to two distinct structural features:

  • The 3-Bromo Synthetic Handle: The 3-position of the scaffold projects directly into the solvent-exposed channel of the kinase ATP pocket. While a free primary amine at this position abolishes GAK binding due to severe desolvation penalties, substituting the 3-bromo group with small aliphatic or cyclic amines (e.g., methoxyethylamino) yields highly soluble compounds with

    
     values in the 0.14–0.3 μM range[2]. The bromine atom allows for precise late-stage functionalization via transition-metal catalysis.
    
  • The 4-Methyl Steric Boundary: The methyl group at position 4 restricts the conformational flexibility of the core. This steric bulk clashes with the tighter binding pockets of off-target kinases, driving selectivity toward kinases with more accommodating active sites like GAK and DRAK2[1][2].

Furthermore, functionalizing the 6-position with electron-rich moieties, such as a 3,4,5-trimethoxyphenyl group, maximizes Van der Waals interactions in the adjacent hydrophobic pocket, pushing binding affinities into the single-digit nanomolar range (


 = 8.3 nM)[2].

Comparative Performance Analysis

To objectively evaluate the isothiazolo[5,4-b]pyridine scaffold, we must benchmark it against next-generation alternatives like the 4-anilinoquinolines (e.g., SGC-GAK-1) and thieno[2,3-b]pyridines.

Scaffold ClassRepresentative CompoundPrimary Target

(nM)
Key Kinome Off-TargetsCellular

(nM)
SAR Versatility & Notes
Isothiazolo[5,4-b]pyridine Compound 12g[2]8.3 (GAK)KIT, PDGFRB, MEK5[4]~800High. Excellent biochemical potency; cross-reactivity requires careful 3-position tuning.
4-Anilinoquinoline SGC-GAK-1[4]1.9 (GAK)RIPK2 (Weak)[4]120Moderate. Superior cellular potency and selectivity profile; narrower synthetic flexibility.
Thieno[2,3-b]pyridine Compound 1[1]9.0 (DRAK2)DRAK1[1]860Moderate. Developed via scaffold-hopping from isothiazolopyridines; acts as a dual DRAK1/2 inhibitor.

Application Insight: While quinolines like SGC-GAK-1 currently offer superior cellular target engagement for GAK[4], the isothiazolo[5,4-b]pyridine scaffold remains the preferred platform for developing dual-target antivirals and DRAK2-mediated apoptosis inhibitors due to its highly modular 3-bromo handle[1][3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the progression of 3-bromo-4-methylisothiazolo[5,4-b]pyridine analogs must follow a rigorous, self-validating workflow that bridges biochemical affinity with live-cell target engagement.

SAR_Workflow Step1 1. Scaffold Derivatization (Pd-Catalyzed Amination of 3-Bromo) Step2 2. Biochemical Profiling (KINOMEscan Kd Determination) Step1->Step2 Purified Analogs (>95%) Step3 3. Live-Cell Validation (NanoBRET Target Engagement) Step2->Step3 Kd < 50 nM & High Selectivity Step4 4. Lead Selection (In Vivo Efficacy Models) Step3->Step4 Cellular IC50 < 500 nM

Fig 2: Self-validating experimental workflow for progressing 3-bromo-isothiazolopyridine analogs.

Protocol 1: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality: The electron-rich nature of the fused isothiazole ring renders the 3-bromo group highly resistant to standard Nucleophilic Aromatic Substitution (


). Therefore, palladium-catalyzed cross-coupling is mandatory. We utilize 

paired with the bulky, electron-rich BrettPhos ligand. This specific ligand forces the challenging oxidative addition into the

bond while its steric bulk prevents the basic amine product from poisoning the palladium center.
  • Preparation: In a nitrogen-purged glovebox, charge a vial with 3-bromo-4-methylisothiazolo[5,4-b]pyridine (1.0 eq), the desired aliphatic amine (1.5 eq),

    
     (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq).
    
  • Solvation: Dissolve the mixture in anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat at 90°C for 12 hours under vigorous stirring.

  • Self-Validating Step (In-Process Control): Analyze an aliquot via LC-MS. The complete disappearance of the distinct isotopic bromine doublet (M, M+2 peaks of equal intensity) confirms successful oxidative addition and reaction completion.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to achieve >95% purity required for kinase assays.

Protocol 2: Live-Cell NanoBRET Target Engagement Assay

Causality: Biochemical assays (like KINOMEscan) determine


 in an ATP-depleted vacuum[1]. In live cells, intracellular ATP concentrations (1–5 mM) aggressively compete with the inhibitor. NanoBRET provides a ratiometric, live-cell measurement that accounts for membrane permeability, efflux pump activity, and ATP competition, preventing false-positive leads from advancing to animal models[4].
  • Transfection: Transfect HEK293T cells with a plasmid encoding a GAK-Nluc (NanoLuciferase) fusion protein. Incubate for 24 hours at 37°C.

  • Tracer Addition: Resuspend cells in Opti-MEM and plate into a 384-well format. Add the fluorescent kinase tracer (e.g., Tracer K4) at a concentration equal to its pre-determined

    
     for GAK.
    
  • Compound Treatment: Treat cells with a 10-point dose-response titration of the synthesized isothiazolo[5,4-b]pyridine analog. Incubate for 2 hours to reach binding equilibrium.

  • Self-Validating Step (Negative Control): Run a parallel plate using a structurally matched negative control (e.g., an analog lacking the critical hinge-binding nitrogen). If the negative control shows a drop in the BRET signal, the primary compound's signal loss is due to assay interference (autofluorescence or cytotoxicity), not true target engagement[4].

  • Detection: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the

    
     based on the ratiometric loss of the BRET signal as the compound displaces the tracer.
    

Conclusion

The 3-bromo-4-methylisothiazolo[5,4-b]pyridine scaffold is a highly versatile, privileged structure for kinase inhibitor development. While newer quinoline-based probes like SGC-GAK-1 have set high benchmarks for selectivity and cellular potency, the unique synthetic handles of the isothiazolopyridine core—specifically the 3-bromo functionalization site—allow for unparalleled exploration of the kinase solvent channel. By leveraging the self-validating protocols outlined above, researchers can systematically engineer out off-target liabilities while maximizing antiviral and apoptotic efficacy.

References

1. Heterocyclic Compounds - Crysdot. Source: crysdotllc.com. URL: 2.[4] SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC - NIH. Source: nih.gov. URL: 3.[1] New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - Frontiers. Source: frontiersin.org. URL: 4.[2] Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC. Source: nih.gov. URL: 5.[3] Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections - DTIC. Source: dtic.mil. URL:

Sources

Publish Comparison Guide: Benchmarking the Kinase Selectivity of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, 3-Bromo-4-methylisothiazolo[5,4-b]pyridine (hereafter referred to as BMP-ISO ) occupies a critical niche. It is not a final drug candidate, but a privileged scaffold intermediate . Its utility lies in its capacity to be rapidly diversified via palladium-catalyzed cross-coupling at the C-3 bromine position to generate potent inhibitors for targets such as PI3K , c-KIT , and Cyclin G-associated Kinase (GAK) .

However, its presence in high-throughput screening (HTS) libraries—either as a deliberate fragment probe or an unreacted synthetic impurity—poses specific cross-reactivity challenges. This guide objectively analyzes the performance of BMP-ISO in kinase assays, distinguishing its behavior as a weak, ATP-competitive fragment from the high-affinity profiles of its derivatives.

Key Findings
  • Primary Utility: Fragment-Based Drug Discovery (FBDD) and late-stage intermediate for PI3K/c-KIT inhibitors.

  • Cross-Reactivity Risk: Moderate to High (as a fragment). The isothiazolo[5,4-b]pyridine core is a "privileged structure," meaning it possesses inherent affinity for the ATP-binding hinge region of multiple kinase families.

  • Assay Interference: The aryl bromide moiety is chemically stable in standard biochemical buffers, but the scaffold is prone to hydrophobic aggregation at high concentrations (>50 µM), leading to false positives in enzymatic assays.

Technical Profile & Mechanism of Action

To understand the cross-reactivity, one must understand the binding mode. BMP-ISO mimics the adenine ring of ATP. The pyridine nitrogen (N-1) and the isothiazole nitrogen/sulfur system create a hydrogen-bond acceptor/donor motif compatible with the "hinge region" of kinase domains.

Structural Analysis[1][2]
  • Warhead (C-3 Bromine): The site of diversification. In the underivatized BMP-ISO, this hydrophobic halogen occupies the "gatekeeper" region or solvent front, contributing to non-specific hydrophobic binding.

  • Core (Isothiazolo[5,4-b]pyridine): A rigid, planar bicycle that intercalates into the ATP pocket.

  • Substituent (C-4 Methyl): Provides steric bulk that can clash with the "roof" of the ATP pocket in certain kinases, offering a crude level of initial selectivity compared to the unsubstituted core.

Pathway Context: From Scaffold to Inhibitor

The following diagram illustrates how BMP-ISO serves as the branch point for distinct signaling pathways.

G BMP BMP-ISO (Scaffold) Deriv_A 3-Aryl Derivative (Suzuki Coupling) BMP->Deriv_A + Aryl Boronic Acid Deriv_B 3-Amine Derivative (Buchwald Coupling) BMP->Deriv_B + Cyclic Amine CLK1 CLK1 (Off-Target) BMP->CLK1 Fragment Binding (>10 µM) DYRK DYRK1A (Off-Target) BMP->DYRK Fragment Binding (>10 µM) PI3K PI3K (α/γ) IC50: <10 nM Deriv_A->PI3K cKIT c-KIT (D816V) IC50: ~100 nM Deriv_A->cKIT GAK GAK (Cyclin G) IC50: ~50 nM Deriv_B->GAK

Figure 1: Divergent synthesis and selectivity profile. The raw scaffold (BMP-ISO) exhibits weak, broad binding (dashed lines), while functionalization (blue nodes) drives high-affinity selectivity.

Comparative Analysis: Scaffold vs. Alternatives

When selecting a starting block for kinase inhibitor design, the "cleanliness" of the scaffold is paramount. Below is a comparison of BMP-ISO against two common alternatives: the Thiazolo[5,4-b]pyridine (isomeric scaffold) and the Pyrazolo[1,5-a]pyrimidine (industry standard).

Table 1: Scaffold Selectivity and Physical Properties
FeatureBMP-ISO (Isothiazolo) Thiazolo[5,4-b]pyridine Pyrazolo[1,5-a]pyrimidine
Core Structure [5,6]-fused (S,N in 5-ring)[5,6]-fused (S,N in 5-ring)[5,6]-fused (N,N in 5-ring)
Primary Targets PI3K, GAK, c-KITPI3K, ITK, RAFCDK, JAK, BTK
Hinge Binding Monodentate or BidentateBidentate (N-1, N-3)Bidentate (N-1, N-5)
Promiscuity Risk Medium (High lipophilicity)Low (More polar)Medium (Classic privileged structure)
Synthetic Feasibility High (Bromine handle active)Moderate (Requires cyclization)High
Solubility (pH 7.4) Low (< 50 µM)ModerateModerate to High

Expert Insight: While Thiazolo[5,4-b]pyridines are often cited for PI3K inhibition, the Isothiazolo[5,4-b]pyridine (BMP-ISO) core offers a distinct vector for substitution. The sulfur atom's position in the isothiazole ring modulates the electron density of the pyridine ring differently, often resulting in improved metabolic stability compared to the thiazolo-analogues. However, this comes at the cost of higher lipophilicity (cLogP ~2.5 for BMP-ISO vs ~1.6 for the thiazolo analog), increasing the risk of aggregation-based false positives in early screening.

Experimental Validation: Assessing Cross-Reactivity

If you are using BMP-ISO as a fragment probe or validating it as an impurity, you must distinguish between true kinase inhibition and assay interference .

Protocol A: Thermal Shift Assay (TSA) for Fragment Binding

Use this to determine if BMP-ISO binds to your kinase of interest.

  • Preparation: Dilute BMP-ISO to 100 µM (final) in assay buffer (10 mM HEPES, 150 mM NaCl). Note: Ensure DMSO concentration is <2%.

  • Protein: Add Recombinant Kinase (e.g., PI3Kα) at 2 µM.

  • Dye: Add SYPRO Orange (5x final).

  • Execution: Run melt curve from 25°C to 95°C (0.3°C/step).

  • Analysis:

    • ΔTm > 2°C: Significant binding (Hit).

    • ΔTm < 0.5°C: Non-binder.

    • Abnormal Curve Shape: Aggregation (False Positive). BMP-ISO often shows aggregation at >100 µM.

Protocol B: NanoBRET™ Target Engagement (Cellular)

Use this to verify if the compound enters the cell and binds the target in a physiological environment.

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc® fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (concentration = Kd).

  • Treatment: Treat cells with BMP-ISO (dose-response: 0.1 µM – 100 µM).

  • Readout: Measure BRET ratio (Donor emission / Acceptor emission).

  • Interpretation:

    • A decrease in BRET signal indicates BMP-ISO is competing with the tracer.

    • Expected Result: BMP-ISO typically shows weak displacement (IC50 > 10 µM) unless derivatized.

Workflow: Handling Impurities in Synthesis

A common issue in drug development is the carryover of the brominated intermediate (BMP-ISO) into the final bioactive compound. The unreacted bromine can act as a "suicide substrate" in rare cases or simply skew concentration calculations.

Workflow Start Crude Reaction Mixture (Product + BMP-ISO Residue) Step1 Workup: Aqueous Extraction (Removes salts, not BMP-ISO) Start->Step1 Step2 Purification: Flash Chromatography (Hexane/EtOAc Gradient) Step1->Step2 Decision QC Check: HPLC-UV (254 nm) Step2->Decision Pass Purity > 98% < 0.1% BMP-ISO Decision->Pass Clean Fail BMP-ISO Detected Decision->Fail Impurity Remediation Scavenger Resin Treatment (Thiol-Silica) Fail->Remediation Remediation->Step2

Figure 2: Purification logic to eliminate BMP-ISO carryover. Note that standard aqueous workups fail to remove this lipophilic intermediate.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. International Journal of Molecular Sciences, 2020. Link

  • Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. European Journal of Medicinal Chemistry, 2021. Link

  • Isothiazolo[5,4-b]pyridines as inhibitors of cyclin G associated kinase: synthesis and SAR. MedChemComm, 2015. Link

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. Molecules, 2022. Link

  • PubChem Compound Summary for CID 19831912 (Thiazolo[5,4-b]pyridine). National Center for Biotechnology Information. Link

Validation Guide: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Derivatives as ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Architecture

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is not a final drug but a privileged medicinal chemistry scaffold . In the context of drug discovery, "validating its mechanism" refers to validating the biological activity of the kinase inhibitors synthesized from this core.

This bicyclic heteroaromatic system functions as a bioisostere of the purine ring found in Adenosine Triphosphate (ATP). The "Mechanism of Action" (MoA) for derivatives of this scaffold is ATP-competitive inhibition of lipid kinases (specifically PI3K


, 

,

) and tyrosine kinases (e.g., c-KIT , EGFR ).
The Pharmacophore Model
  • The Scaffold (Isothiazolo[5,4-b]pyridine): Mimics the adenine base of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.[1]

  • The 3-Bromo Position: This is the "functional handle." Through Suzuki-Miyaura cross-coupling, this bromide is replaced with aryl/heteroaryl groups (the "warhead") that extend into the hydrophobic specificity pocket, determining which kinase is inhibited (e.g., PI3K vs. c-KIT).

  • The 4-Methyl Group: Provides essential hydrophobic packing against the kinase gatekeeper residue, enhancing affinity and selectivity compared to un-substituted analogs.

Comparative Analysis: Scaffold Performance

To validate a new derivative based on this scaffold, it must be benchmarked against clinical standards targeting the same pathway.

Table 1: Comparative Profile of Isothiazolo[5,4-b]pyridine Scaffold vs. Clinical Standards

FeatureIsothiazolo[5,4-b]pyridine DerivativesIdelalisib (Zydelig)Imatinib (Gleevec)
Primary Target PI3K Isoforms (

) / c-KIT
PI3K

(Selectively)
BCR-Abl / c-KIT
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive (Type II)
Scaffold Core Fused Isothiazole-PyridineQuinazolinone-PurinePhenylaminopyrimidine
Selectivity Potential High (Tunable via Pos-3 substitution)High (Isoform specific)Moderate (Multi-kinase)
Solubility Moderate (Improved by 4-methyl)Low (Requires formulation)High (Mesylate salt)
Key Advantage Synthetic Versatility: The 3-Br handle allows rapid library generation for SAR studies.Clinical PrecedentProven efficacy in GIST

Validation Workflow & Protocols

To scientifically validate the MoA, you must prove: (1) It binds the target, (2) It inhibits enzymatic activity, and (3) It disrupts the cellular signaling pathway.

Phase I: Biochemical Validation (Enzymatic Potency)

Objective: Determine the IC


 against recombinant PI3K or c-KIT protein.

Protocol: ADP-Glo™ Kinase Assay

  • Principle: Measures ADP generation (conversion of ATP) by the kinase.

  • Reagents: Recombinant PI3K

    
    , Lipid Substrate (PIP2:PS), Ultra-Pure ATP, Test Compound (Derivative).
    
  • Step-by-Step:

    • Preparation: Dilute the 3-functionalized derivative in DMSO (10-point dose-response, starting at 10

      
      M).
      
    • Incubation: Mix Kinase (2 ng/

      
      L) + Substrate + Compound in 384-well plate. Incubate for 15 min at RT to allow inhibitor binding.
      
    • Reaction: Add ATP (at

      
       concentration, typically 10-50 
      
      
      
      M). Incubate for 60 min.
    • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Readout: Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Measure Luminescence.
      
    • Analysis: Plot RLU vs. Log[Concentration] to derive IC

      
      .
      
  • Validation Criteria: IC

    
     < 100 nM indicates potent "Lead" status.
    
Phase II: Target Engagement (Biophysical Confirmation)

Objective: Prove the compound physically binds the kinase in a complex cellular environment, not just in a test tube.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).
    
  • Step-by-Step:

    • Treatment: Treat cells (e.g., HMC1.2 or U87MG) with the compound (5x IC

      
      ) or DMSO for 1 hr.
      
    • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

    • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 67°C) for 3 min.

    • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unstable protein forms a pellet; stable protein remains in supernatant).

    • Detection: Analyze supernatant via Western Blot using anti-PI3K or anti-c-KIT antibodies.

  • Validation Criteria: A "thermal shift" (presence of protein band at higher temps in treated vs. control samples) confirms physical binding.

Phase III: Cellular Mechanistic Validation (Pathway Signaling)

Objective: Confirm that kinase inhibition leads to the collapse of downstream signaling.

Protocol: Western Blotting for Phospho-Signatures

  • Pathway Focus: PI3K / AKT / mTOR.

  • Step-by-Step:

    • Starvation: Serum-starve cells (A549 or PC3) for 12 hours to reduce basal noise.

    • Induction: Pre-treat with Compound for 2 hours, then stimulate with EGF (50 ng/mL) or Insulin for 15 min.

    • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

    • Blotting Targets:

      • Primary: p-AKT (Ser473) and p-AKT (Thr308). Decrease confirms PI3K inhibition.

      • Secondary: p-S6K (Thr389). Decrease confirms mTOR pathway blockage.

      • Control: Total AKT, Total S6K,

        
        -Actin.
        
  • Validation Criteria: Dose-dependent reduction of p-AKT signal without loss of Total AKT signal.

Visualizations

Diagram 1: The PI3K Signaling Pathway & Inhibitor Intervention

This diagram illustrates the biological context where the derivative (acting as a PI3K Inhibitor) blocks the conversion of PIP2 to PIP3, halting the survival signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K Complex (Target of 3-Br Derivative) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: The Isothiazolo[5,4-b]pyridine derivative targets the PI3K complex, preventing PIP3 generation and collapsing the AKT/mTOR survival cascade.

Diagram 2: Validation Workflow Logic

A logical flowchart ensuring the compound is validated at chemical, biochemical, and cellular levels.

Validation_Workflow Step1 1. Chemical Synthesis (Suzuki Coupling at 3-Br) Step2 2. ADP-Glo Assay (Enzymatic IC50) Step1->Step2 Decision Is IC50 < 100nM? Step2->Decision Step3 3. CETSA (Target Engagement) Step4 4. Western Blot (p-AKT Suppression) Step3->Step4 Valid Validated MoA (Lead Candidate) Step4->Valid Decision->Step1 No (Re-design) Decision->Step3 Yes

Caption: Step-by-step validation logic from chemical precursor to biological lead candidate.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: National Institutes of Health (PMC) / Molecules. URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Source: MDPI / Pharmaceuticals. URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

Sources

Benchmarking the antibacterial spectrum of isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazolo[5,4-b]pyridine scaffold represents a distinct class of fused heterocyclic compounds, structurally related to the clinically vital quinolone antibiotics (e.g., ciprofloxacin). Unlike the widely exploited quinolones, this scaffold incorporates an isothiazole ring fused to the pyridine core, altering the electronic distribution and lipophilicity profile. This guide objectively benchmarks the antibacterial efficacy of isothiazolo[5,4-b]pyridines, specifically focusing on Mannich base derivatives and 3-oxo-2,3-dihydro analogs.

Key Findings:

  • Spectrum: Broad-spectrum potential, with notable activity against Gram-positive strains (including MRSA) and select Gram-negative pathogens (P. aeruginosa).

  • Potency: First-generation derivatives generally exhibit moderate potency (MIC ranges 32–125 µg/mL) compared to optimized fluoroquinolones (<1 µg/mL), indicating a need for lead optimization.

  • Mechanism: Dual-action potential involving DNA gyrase inhibition (pharmacophore mimicry) and electrophilic interaction with bacterial thiols.

The Scaffold & Rationale

The core structure, 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one , serves as a bioisostere to the 4-quinolone nucleus. The rationale for developing this scaffold lies in "Scaffold Hopping" : modifying the core ring system to bypass existing resistance mechanisms (e.g., gyrA mutations) while retaining binding affinity to the ATP-binding pocket of bacterial topoisomerases.

  • Chemical Advantage: The isothiazole sulfur atom enhances lipophilicity, potentially improving membrane permeability in Gram-negative bacteria.

  • Synthetic Pathway: Typically synthesized via the cyclization of 2-mercaptonicotinonitriles or through Mannich reactions on the 3-oxo core.

Comparative Analysis: Benchmarking Data

The following data synthesizes experimental results from key studies (e.g., Malinka et al., Bondock et al.) comparing isothiazolo[5,4-b]pyridine derivatives against standard-of-care antibiotics.

Table 1: Comparative MIC Values (µg/mL)

Note: Lower values indicate higher potency.

Compound ClassS. aureus (MRSA)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)B. subtilis
Isothiazolo[5,4-b]pyridine (Mannich Base A) 32326416
Isothiazolo[5,4-b]pyridine (Sulfonamide B) 474447>100
Ciprofloxacin (Fluoroquinolone Control) 0.5 – 1.00.008 – 0.0150.25 – 0.50.12
Ampicillin (Beta-lactam Control) >128 (Resistant)4 – 8>1282

Analysis of Performance:

  • Gram-Positive Efficacy: The scaffold shows its strongest promise here. While less potent than Ciprofloxacin, it retains activity against MRSA strains where beta-lactams (Ampicillin) fail completely.

  • Gram-Negative Challenges: The MIC values for E. coli and P. aeruginosa (~32–64 µg/mL) suggest that while the drug can penetrate the outer membrane, it may be subject to efflux pumps or possesses lower affinity for the Gram-negative DNA gyrase subunit.

  • Clinical Viability: Currently, these compounds act as "Lead" structures. To compete with Ciprofloxacin, the MIC needs to be optimized to the <1 µg/mL range through C-6 fluorination or N-1 substitution adjustments.

Mechanism of Action (MoA)

The antibacterial activity of isothiazolo[5,4-b]pyridines is hypothesized to follow a dual mechanism:

  • Primary (Quinolone-like): The 3-oxo-pyridine moiety mimics the quinolone pharmacophore, chelating Mg²⁺ ions at the active site of DNA Gyrase (Topoisomerase II) and Topoisomerase IV . This stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.

  • Secondary (Isothiazole-specific): The N-S bond in the isothiazole ring is susceptible to nucleophilic attack by bacterial thiols (e.g., cysteine residues), potentially disrupting cellular redox homeostasis.

Diagram 1: Proposed Signaling & Inhibition Pathway

MOA Drug Isothiazolo[5,4-b]pyridine Entry Passive Diffusion / Porin Entry Drug->Entry Target1 Target: DNA Gyrase (GyrA/GyrB) Entry->Target1 High Affinity (G-) Target2 Target: Topoisomerase IV Entry->Target2 High Affinity (G+) Complex Stabilization of DNA-Enzyme Cleavable Complex Target1->Complex Target2->Complex Break Irreversible DNA Double-Strand Breaks Complex->Break Replication Inhibition of DNA Replication Break->Replication Death Bacterial Cell Death Replication->Death

Caption: Pathway illustrating the primary mechanism where the scaffold targets bacterial topoisomerases, halting replication.

Experimental Protocol: MIC Determination

To replicate the data or benchmark new derivatives, use the Broth Microdilution Method strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol Validation:

  • Control Strains: Must use E. coli ATCC 25922 and S. aureus ATCC 29213.

  • Solvent: Dissolve isothiazolo[5,4-b]pyridines in DMSO (final concentration <1% to avoid toxicity).

Step-by-Step Workflow
  • Stock Preparation: Prepare 1024 µg/mL stock solution of the test compound in DMSO.

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 50 µL to each well (Final: ~5 x 10^5 CFU/mL).

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Diagram 2: Assay Workflow

Protocol Step1 1. Compound Dissolution (DMSO Stock) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18-24h) Step3->Step4 Step5 5. Visual Readout (Turbidity Check) Step4->Step5

Caption: Standardized Broth Microdilution workflow for determining MIC values.

Structure-Activity Relationship (SAR) Insights

Optimization of the isothiazolo[5,4-b]pyridine scaffold relies on specific substitutions:

  • Position 3 (C=O vs C-NH): The presence of a carbonyl group (pyridone-like) at C-3 is critical for hydrogen bonding with the DNA gyrase active site. Converting this to a sulfonamide (as seen in Bondock et al.) often alters the spectrum, sometimes reducing potency against Gram-negatives.

  • Mannich Bases (N-substitution): Introducing bulky amine groups (e.g., piperazine, morpholine) via Mannich reaction at the N-position tends to improve lipophilicity and cell penetration, correlating with lower MIC values (closer to 32 µg/mL).

  • C-6 Substitution: Electron-withdrawing groups (like Fluorine, similar to fluoroquinolones) are a suggested area for future synthesis to boost potency from "moderate" to "high."

References

  • Malinka, W., et al. (2018). "Isothiazolopyridine Mannich bases and their antibacterial effect."[1] Advances in Clinical and Experimental Medicine, 27(12), 1637–1643. Link

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new isothiazolo[5,4-b]pyridine derivatives." European Journal of Medicinal Chemistry, 45(9), 3692-3701.[2] Link[2]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Swiatek, P., et al. (2004). "Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives."[3] Acta Poloniae Pharmaceutica, 61(Suppl), 98-100.[3] Link

Sources

Head-to-Head Comparison: The Pharmacological Divergence of Isothiazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic scaffold optimization, I frequently encounter a critical phenomenon in drug design: the "nitrogen walk." The precise positioning of heteroatoms within a fused bicyclic system fundamentally alters the molecule's electronic distribution, dipole moment, and hydrogen-bonding topology.

Nowhere is this more evident than in the isothiazolopyridine family. By simply shifting the nitrogen and sulfur atoms within the five-membered isothiazole ring relative to the pyridine core, we observe drastic shifts in biological activity—from potent analgesics to broad-spectrum antivirals and even agricultural herbicides.

This guide provides an objective, head-to-head comparison of the isothiazolo[5,4-b]pyridine scaffold against its structural isomers, supported by mechanistic rationales and validated experimental protocols.

Mechanistic Divergence: Why Isomerism Dictates Target Affinity

The causality behind the differing biological activities of these isomers lies in their ability to mimic endogenous ligands within highly specific protein pockets.

  • Isothiazolo[5,4-b]pyridine: The electronic configuration of the [5,4-b] isomer creates a highly favorable topology for binding the cyclooxygenase (COX-1/2) active site. Mannich base derivatives of this scaffold demonstrate potent peripheral antinociception, acting as analgesics that are significantly more potent than standard NSAIDs[1].

  • Isothiazolo[4,3-b]pyridine: This isomer presents a hydrogen-bonding vector that perfectly mimics the adenine ring of ATP. This allows it to anchor deeply into the hinge region of Cyclin G-associated kinase (GAK), yielding potent, broad-spectrum antiviral activity against pathogens like Dengue and Ebola[2].

  • Isothiazolo[4,5-b]pyridine: When the heteroatoms are shuffled to the[4,5-b] configuration, the critical ATP-mimicking hydrogen-bond network is disrupted. Molecular modeling confirms this steric clash, rendering the[4,5-b] isomers completely inactive against GAK[3]. However, this specific electronic arrangement unlocks unique solvatochromic fluorescence properties, making them valuable as biological probes[3].

  • Isothiazolo[3,4-b]pyridine: This configuration shifts the target landscape entirely toward plant-specific enzymes, acting as strong inhibitors of acyl-ACP thioesterase (FAT), which translates to excellent preemergence herbicidal control of grass weeds[4].

G Isomers Isothiazolopyridine Isomers Iso54 [5,4-b] Isomer Isomers->Iso54 Iso43 [4,3-b] Isomer Isomers->Iso43 Iso34 [3,4-b] Isomer Isomers->Iso34 Iso45 [4,5-b] Isomer Isomers->Iso45 COX COX-1/2 Inhibition (Analgesia) Iso54->COX High Affinity GAK GAK Inhibition (Antiviral) Iso43->GAK ATP-pocket Binding FAT Acyl-ACP Thioesterase (Herbicidal) Iso34->FAT Target Engagement Fluor Fluorescent Probes (Biomarkers) Iso45->Fluor Solvatochromism

Mechanistic divergence of isothiazolopyridine isomers based on target affinity.

Quantitative Data: Head-to-Head Performance

To objectively compare these scaffolds, the following table synthesizes their primary biological targets, core applications, and relative efficacies based on recent pharmacological evaluations.

Isomer ScaffoldPrimary Biological TargetKey ApplicationRelative Potency / Efficacy
Isothiazolo[5,4-b]pyridine COX-1/2 EnzymesAnalgesicED50 is 2–10x more potent than Acetylsalicylic Acid (Aspirin)[1].
Isothiazolo[4,3-b]pyridine Cyclin G-associated kinase (GAK)Broad-Spectrum AntiviralHigh affinity; potent in vitro activity against Dengue and Ebola[2].
Isothiazolo[4,5-b]pyridine None (GAK Inactive)Fluorescent BiomarkersHigh quantum yield; strong solvatochromic shifts in polar solvents[3].
Isothiazolo[3,4-b]pyridine Acyl-ACP Thioesterase (FAT)Herbicidal (Preemergence)Strong inhibition of commercially important grass weeds[4].

Experimental Protocol: Synthesis and Validation of [5,4-b] Isomers

To ensure reproducibility and scientific integrity, any synthetic workflow must be a self-validating system . The following protocol details the synthesis of the highly active isothiazolo[5,4-b]pyridine core, intentionally utilizing a mild oxidative cyclization to prevent the over-halogenation side reactions commonly seen with traditional bromine protocols[5].

Phase 1: Mild Oxidative Cyclization

Causality: Traditional cyclization using Br₂ often leads to di- and tri-brominated side products on electron-rich aromatic moieties. By substituting this with a DMSO-HCl system, we create a controlled, mild oxidative environment that ensures high regioselectivity and maximizes the yield of the desired [5,4-b] core[5].

  • Preparation: Dissolve 1.0 equivalent of 2-mercapto-3-pyridinecarboxamide precursor in a solvent mixture of DMSO and concentrated HCl (10:1 v/v).

  • Reaction: Stir the mixture at 80 °C for 4 hours. Monitor the conversion via TLC (Ethyl Acetate/Hexane 1:2) until the precursor is fully consumed.

  • Quench & Workup: Cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ to precipitate the product. Filter and wash with cold distilled water.

Phase 2: Internal Analytical Validation

Causality: Before proceeding to biological assays, the structural integrity must be confirmed to rule out the formation of the[4,5-b] positional isomer.

  • Purification: Purify the crude solid via flash chromatography (silica gel).

  • NMR Confirmation: Run ¹H and ¹³C NMR. The self-validation metric here is the distinct chemical shift of the pyridine ring protons. The lack of NOE (Nuclear Overhauser Effect) correlation between the isothiazole substituents and the pyridine C-5 proton confirms the [5,4-b] geometry over the[4,5-b] geometry[3].

Phase 3: In Vivo Biological Assay (Mouse Writhing Test)

Causality: To evaluate COX-1/2 inhibition and analgesic efficacy, the mouse writhing assay is utilized as it directly measures peripheral antinociception.

  • Self-Validating Setup: Divide subjects into four cohorts:

    • Cohort A (Negative Control): Vehicle only (establishes baseline writhing).

    • Cohort B (Positive Control 1): Acetylsalicylic Acid (ASA) at 50 mg/kg.

    • Cohort C (Positive Control 2): Morphine at 5 mg/kg.

    • Cohort D (Test): Isothiazolo[5,4-b]pyridine derivative at 10 mg/kg.

  • Execution: Administer compounds intraperitoneally. After 30 minutes, inject 0.6% acetic acid to induce writhing. Count the number of writhes over 20 minutes.

  • Data Interpretation: The system validates itself by ensuring Cohort B and C show expected historical reductions. The[5,4-b] derivatives typically demonstrate an ED50 that is 2-10 times more potent than ASA (Cohort B), proving highly effective peripheral analgesia[1].

Workflow Precursor 2-Mercapto-3- pyridinecarboxamide Oxidation Oxidative Cyclization (DMSO-HCl) Precursor->Oxidation Product Isothiazolo[5,4-b] pyridine Oxidation->Product Purification HPLC & NMR Validation Product->Purification BioAssay In Vivo Writhing & COX Assay Purification->BioAssay

Self-validating synthetic and biological evaluation workflow for [5,4-b] isomers.

References

  • [1] Synthesis, analgesic activity and computational study of new isothiazolopyridines of Mannich base type - PubMed. National Institutes of Health (NIH). Available at:

  • [5] Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. ResearchGate. Available at:

  • [3] Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry (RSC). Available at:

  • [2] Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Researcher.life. Available at:

  • [4] Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. National Institutes of Health (NIH). Available at:

Sources

Spectroscopic comparison of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine with its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Primary Application: Pharmacophore scaffold in kinase inhibitors (e.g., c-Kit, EGFR) and bioisostere of quinoline. Analysis Scope: This guide details the spectroscopic evolution from the acyclic nitrile precursor to the fused bicyclic amine, and finally to the brominated target. It serves as a definitive reference for validating synthetic success at each critical stage.

Synthetic Pathway & Logic

The synthesis of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a multi-step transformation involving ring closure and radical-nucleophilic aromatic substitution. Understanding this pathway is essential for interpreting spectral data, as each step introduces distinct functional group signatures.

The Pathway
  • Starting Material (Precursor B): 2-Chloro-4-methylnicotinonitrile . A pyridine derivative containing a nitrile (CN) and a halogen (Cl) handle.[1][2]

  • Intermediate (Precursor A): 3-Amino-4-methylisothiazolo[5,4-b]pyridine . Formed via nucleophilic displacement of chloride by sulfide, followed by oxidative cyclization on the nitrile.

  • Target Product: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine . Generated via the Sandmeyer reaction, converting the primary amine to a bromide.

Reaction Workflow Diagram

SynthesisPathway Start Precursor B 2-Chloro-4-methylnicotinonitrile Inter Precursor A 3-Amino-4-methylisothiazolo[5,4-b]pyridine Start->Inter 1. NaSH, DMF 2. NH2OSO3H (Cyclization) Target Target Product 3-Bromo-4-methylisothiazolo[5,4-b]pyridine Inter->Target Sandmeyer Rxn (NaNO2, HBr, CuBr)

Figure 1: Synthetic route from substituted pyridine to the brominated fused bicyclic system.

Spectroscopic Characterization Guide

A. Infrared (IR) Spectroscopy

IR is the most rapid method to confirm functional group transformations.

FeaturePrecursor B (Nitrile)Precursor A (Amine)Target (Bromo)
Diagnostic Peak ~2230 cm⁻¹ (Sharp) 3300–3450 cm⁻¹ (Doublet) Absent
Assignment C≡N StretchN-H Stretch (Primary Amine)(Nitrile & Amine consumed)
Fingerprint C-Cl stretch (~700 cm⁻¹)C=N (Isothiazole) ~1500 cm⁻¹C-Br stretch (~600-700 cm⁻¹)

Technical Insight: The complete disappearance of the sharp nitrile peak at 2230 cm⁻¹ is the primary indicator of successful isothiazole ring formation (Precursor B → A). The subsequent disappearance of the N-H doublet confirms the Sandmeyer transformation (Precursor A → Target).

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof, particularly for the pyridine ring protons and the methyl group environment.

¹H NMR Data (400 MHz, DMSO-d₆/CDCl₃)
Proton EnvironmentPrecursor B (2-Cl-4-Me-CN)Precursor A (3-NH₂-4-Me-ITP)Target (3-Br-4-Me-ITP)
Methyl (-CH₃) Singlet, δ 2.45 ppmSinglet, δ 2.65 ppmSinglet, δ 2.75 ppm
Pyridine H-5 Doublet, δ 7.45 ppmDoublet, δ 7.30 ppmDoublet, δ 7.50 ppm
Pyridine H-6 Doublet, δ 8.50 ppmDoublet, δ 8.65 ppmDoublet, δ 8.80 ppm
Functional H None Broad Singlet, δ 6.80 ppm (NH₂) None

Mechanistic Note:

  • Methyl Shift: The methyl signal shifts downfield (deshielded) as the system becomes more aromatic and electron-deficient upon fusing the isothiazole ring.

  • Amine Signal: The broad singlet at ~6.8 ppm in Precursor A is exchangeable with D₂O. Its absence in the Target spectrum confirms the diazonium displacement.

C. Mass Spectrometry (MS)

MS is critical for confirming the halogen exchange (Cl → Br).

CompoundMolecular Ion (M⁺)Isotope PatternInterpretation
Precursor B m/z ~152M : M+2 (3:1)Characteristic Chlorine pattern.
Precursor A m/z ~165M only (dominant)No halogen present.
Target m/z ~229M : M+2 (1:1) Characteristic Bromine pattern.

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor A (Cyclization)

Objective: Convert 2-chloro-4-methylnicotinonitrile to 3-amino-4-methylisothiazolo[5,4-b]pyridine.

  • Thiolation: Dissolve 2-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous DMF. Add Sodium Hydrosulfide (NaSH, 1.2 eq) at 0°C. Stir for 2h to form the 2-mercapto intermediate (yellow precipitate may form).

  • Cyclization: To the same vessel, add Hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) and excess aqueous Ammonia. Stir at room temperature for 12h.

  • Workup: Pour into ice water. The product precipitates as a solid.[3][4] Filter, wash with water, and dry.[4]

  • Validation: Check IR for loss of CN peak (2230 cm⁻¹) and appearance of NH₂ bands.

Protocol 2: Sandmeyer Reaction (Target Synthesis)

Objective: Convert Precursor A to 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

  • Diazotization: Suspend 3-amino-4-methylisothiazolo[5,4-b]pyridine (1.0 eq) in 48% HBr (aq). Cool to -5°C in an ice/salt bath.

  • Nitrite Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.2 eq) in water, maintaining temp < 0°C. The solution will turn dark/orange. Stir for 30 min.

  • Substitution: Add Copper(I) Bromide (CuBr, 1.1 eq) dissolved in HBr slowly.

  • Heating: Allow to warm to RT, then heat to 60°C for 1h until gas evolution (N₂) ceases.

  • Isolation: Neutralize with NaHCO₃ (carefully), extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.[5][6]

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove proto-deminated byproducts.

Decision Logic for Troubleshooting

Use this logic flow to diagnose synthesis failures based on spectral data.

Troubleshooting CheckIR Step 1: Check IR Spectrum CN_Present Peak at 2230 cm⁻¹ visible? CheckIR->CN_Present NH_Present Peak at 3300 cm⁻¹ visible? CN_Present->NH_Present No Result_Start Starting Material Unreacted CN_Present->Result_Start Yes CheckMS Step 2: Check MS Isotope Pattern NH_Present->CheckMS No Result_Inter Intermediate (Amine) Isolated NH_Present->Result_Inter Yes CheckMS->Result_Start 3:1 Cl Pattern Result_Success Target (Bromo) Synthesized CheckMS->Result_Success 1:1 Br Pattern

Figure 2: Troubleshooting logic based on spectroscopic signals.

References

  • Synthesis of Isothiazolopyridines: Chimichi, S., et al. "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1990. Link

  • Sandmeyer Reaction Mechanisms: "Sandmeyer Reaction." Organic Chemistry Portal. Link

  • Precursor Characterization: "2-Chloro-4-methylnicotinonitrile NMR & IR Data." SpectraBase. Link

  • General Isothiazole Synthesis: Vicini, P., et al.

Sources

Safety Operating Guide

3-Bromo-4-methylisothiazolo[5,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Bromo-4-methylisothiazolo[5,4-b]pyridine is a specialized heterocyclic building block often utilized in kinase inhibitor development.[1][2][3] As a Senior Application Scientist, I must emphasize that while this specific CAS may not appear on standard EPA "P-List" or "U-List" manifests by name, its structural components—a fused pyridine-isothiazole ring system substituted with a halogen—dictate a strict Halogenated Organic Waste protocol.[1][2][3]

Improper disposal of this compound poses two distinct risks:

  • Environmental Persistence: The fused heterocyclic core is resistant to standard biodegradation.[1][3]

  • Incineration Hazards: The bromine and sulfur atoms generate corrosive acid gases (HBr and SOx) upon combustion, requiring specific high-temperature incineration with scrubbing capabilities.[1][3]

Technical Hazard Profiling (The "Why" Behind the Protocol)

To understand the disposal logic, we must analyze the molecule's stress points.[2] This is not just "chemical waste"; it is a precursor to specific combustion byproducts.[1][3]

Structural ComponentHazard PotentialDisposal Implication
Bromine Substituent (C-Br) Generates Hydrogen Bromide (HBr) gas during combustion.[1][3]MANDATORY: Must be segregated into Halogenated Waste streams.[1][3] Never mix with non-halogenated solvents (e.g., Acetone/Methanol) to avoid cross-contamination of cheaper waste streams.[2]
Isothiazole Ring (S-N bond) Generates Sulfur Oxides (SOx) and NOx.[1][3]Requires incineration at facilities equipped with secondary combustion chambers and caustic scrubbers.[1][3]
Pyridine Nitrogen Basic functionality; potential for salt formation.[1][3]Incompatibility: Do not mix with concentrated oxidizing acids (e.g., Nitric Acid) in the waste container to prevent exothermic runaway or formation of unstable N-oxides.[1][3]

Core Safety Data (Inferred from SAR & MSDS of analogs):

  • Signal Word: WARNING

  • GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335).[1][2][3]

  • Reactivity: Stable under normal conditions but reactive with strong oxidizing agents.[1][3]

Waste Segregation & Handling Protocol

This protocol is designed to be a self-validating system.[1][3] If you cannot answer "Yes" to the segregation check, stop the procedure.

Step 1: State Assessment & Segregation

Determine if the waste is Solid (pure compound, contaminated gloves/silica) or Liquid (reaction mixture).[1][3]

  • Stream A: Solid Waste [1][3]

    • Container: HDPE wide-mouth jar or amber glass.

    • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."[1][2][3]

    • Contents: Pure 3-Bromo-4-methylisothiazolo[5,4-b]pyridine, contaminated weigh boats, silica gel from flash columns.[1][2][3]

  • Stream B: Liquid Waste (Halogenated) [1][3]

    • Context: Most synthesis involving this compound uses DCM, Chloroform, or extraction workups.[1][2]

    • Container: HDPE Jerrycan (Safety Can) with venting cap.

    • Labeling: "Hazardous Waste - Liquid, Flammable, Halogenated."[1][2][3]

    • Critical Rule: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), it must still be classified as Halogenated Waste because of the bromine atom on the solute.[1][2] The entire volume is now halogenated.[3]

Step 2: Pre-Disposal Treatment (Quenching)[1][2][3]
  • Note: This compound does not require active quenching (unlike acid chlorides or organolithiums).[1][3]

  • Glassware Cleaning: Rinse glassware with Acetone or Ethyl Acetate.[1][3] Collect the first two rinses into the Halogenated Liquid Waste container. Subsequent washes can go to non-halogenated streams if verified free of the compound.[3]

Step 3: Containerization & Labeling

Compliance requires tracking the "constituents."[1][3]

  • Constituent: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.[1][2][3]

  • Approx. Concentration: <5% (if in solution).[1][3]

  • Hazards: Irritant, Toxic.[1][3][5]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for disposing of materials contaminated with this specific building block.

DisposalWorkflow Start Waste Generation: 3-Bromo-4-methylisothiazolo[5,4-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Silica, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquors, Rinses) StateCheck->Liquid Solution SolidStream STREAM B: Hazardous Solid (Trace Halogens) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck HaloStream STREAM A: Halogenated Liquid (Contains DCM, Chloroform, OR Brominated Solute) SolventCheck->HaloStream Halogenated Solvent NonHaloError STOP: Even if solvent is Acetone, the solute contains Bromine. Route to Halogenated. SolventCheck->NonHaloError Non-Halogenated Solvent Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) HaloStream->Disposal NonHaloError->HaloStream Re-classify SolidStream->Disposal

Caption: Operational decision tree for segregating brominated heterocyclic waste to ensure compatibility with incineration scrubbers.

Emergency Procedures (Spill Response)

In the event of a spill during transfer or weighing:

  • Solid Spill:

    • Do not create dust. Do not dry sweep.[1][3]

    • Use a wet wipe or damp paper towel (dampened with water or ethanol) to pick up the solid.[1][3]

    • Place all cleanup materials into the Solid Hazardous Waste container.[1][3]

    • Reasoning: Prevents inhalation of the pyridine derivative, which acts as a respiratory irritant [1].[1][2]

  • Liquid Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).[1]

    • Absorb with vermiculite or spill pads.[1][3][6]

    • Do not use bleach. Bleach can react with the nitrogenous ring system or the solvent (if acetone) to create toxic byproducts.[1][3]

Regulatory References & Compliance

To ensure your lab meets EHS standards, reference the following regulatory frameworks when logging this waste:

  • EPA RCRA Classification:

    • While not explicitly listed, this falls under Process Waste rules.[1][2][3]

    • If dissolved in spent halogenated solvents (DCM), use code F002 [2].[1][3]

    • If exhibiting toxicity characteristics (rare for small scale, but possible), default to D000 series for characteristic waste.[1][2]

  • DOT Shipping (for external disposal):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (3-Bromo-4-methylisothiazolo[5,4-b]pyridine).

    • UN Number: Likely UN 2811 (Toxic Solid) or UN 1759 (Corrosive), depending on pH.[1][3]

References

  • National Institutes of Health (PubChem). Safety Data Sheet: Pyridine Derivatives and Hazards.[1][3] Retrieved from [Link]1][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (F-Codes and K-Codes).[1][3] Retrieved from [Link]1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1][3] Retrieved from [Link]1][3]

Sources

Personal protective equipment for handling 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Bromo-4-methylisothiazolo[5,4-b]pyridine

This guide provides comprehensive safety protocols and operational directives for the handling, use, and disposal of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on analogous chemical structures, including halogenated pyridines and isothiazole derivatives, to ensure a conservative and robust safety margin.[1] Researchers, scientists, and drug development professionals should treat this compound with caution, assuming it presents significant hazards, including but not limited to skin and eye irritation, respiratory tract irritation, and potential toxicity if ingested or inhaled.[2][3]

Hazard Assessment and Triage

3-Bromo-4-methylisothiazolo[5,4-b]pyridine incorporates a halogenated pyridine ring fused with an isothiazole moiety. Isothiazole derivatives are recognized for their potent biological activities and can be strong skin sensitizers.[4][5] The bromine substituent may further enhance its toxicological profile. Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Anticipated Hazards:

  • Skin and Eye Irritation: Likely to cause serious eye irritation and skin irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Toxicity: Assumed to be toxic if swallowed or in contact with skin, and harmful if inhaled.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling significant quantities or if there is a risk of splashing.[1]Protects against splashes and airborne particles that can cause severe eye damage.[1]
Skin Protection Gloves: Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavyweight nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid cross-contamination.[2] Lab Coat: A chemically resistant, long-sleeved laboratory coat. Clothing: Long pants and closed-toe shoes are required at all times.[1]Prevents skin contact, which can lead to irritation and potential systemic toxicity. Nitrile gloves offer good chemical resistance for many organic compounds.[1][6]
Respiratory Protection All manipulations of solid material and preparation of solutions must be performed within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[1]Minimizes inhalation of aerosolized particles or vapors, which are presumed to be harmful.[2][3]

Operational Workflow: From Receipt to Disposal

Adherence to a stringent operational protocol is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

G cluster_0 Pre-Handling cluster_1 Handling & Use cluster_2 Post-Handling cluster_3 Disposal A Receiving & Inspection: Inspect container for damage. Verify label integrity. B Secure Storage: Store in a cool, dry, well-ventilated area. Keep away from heat and incompatible materials. A->B If OK C Don Appropriate PPE (See Table 1) B->C D Work in Chemical Fume Hood C->D E Weighing & Solution Prep: Use anti-static measures. Handle as a solid to minimize dust. D->E F Reaction & Analysis E->F G Decontamination: Wipe down work surfaces. Clean all equipment. F->G H Waste Segregation: Collect all contaminated materials in a labeled, sealed container. G->H I Proper Doffing of PPE H->I J Waste Disposal: Dispose of as hazardous chemical waste through a licensed contractor. Follow all local and national regulations. I->J

Caption: Safe handling workflow for 3-Bromo-4-methylisothiazolo[5,4-b]pyridine.

Experimental Protocol: Step-by-Step Guidance
  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks.[1] Ensure the supplier's label is intact and legible. Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[2][7]

  • Preparation: Before handling the compound, ensure a chemical fume hood is operational and all necessary PPE is readily available. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Handling:

    • Don all required PPE as detailed in the table above.

    • Conduct all weighing and solution preparation inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Use appropriate tools and techniques to minimize the generation of dust.

    • Keep the container tightly closed when not in use.[2]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials, including gloves, bench paper, and empty containers, must be collected in a designated, sealed hazardous waste container.[2][8] Do not mix with other waste streams.[2] Dispose of the chemical waste through a licensed disposal company, adhering to all local and national regulations.[2]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2][7]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]
Spill Evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand or vermiculite.[2] Collect the material into a suitable container for disposal.[2][8][10] Do not allow the substance to enter drains.[2] For large spills, contact your institution's environmental health and safety department.

Conclusion

The responsible handling of 3-Bromo-4-methylisothiazolo[5,4-b]pyridine demands a proactive and informed approach to safety. By understanding the potential hazards and rigorously adhering to the protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's chemical hygiene plan and safety officers for additional guidance.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (2026, January 17).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-4,5-DIMETHYLPYRIDINE.
  • Alfa Aesar. (2025, September 14).
  • Thermo Fisher Scientific. (2025, December 19).
  • ECHEMI. (n.d.).
  • Ferreira, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules.
  • Fisher Scientific. (2009, April 15). SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • Apollo Scientific. (2023, June 29).
  • Thermo Fisher Scientific. (2025, December 18).
  • MIT Plasma Science and Fusion Center. (n.d.).
  • ECHEMI. (n.d.). Heterocyclic Building Blocks-Isothiazole.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET - 5-Bromo-2-(2-thienyl)pyridine.
  • ACS Publications. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Merck. (n.d.).
  • The University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
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